Product packaging for Cefotiam Hydrochloride(Cat. No.:CAS No. 66309-69-1)

Cefotiam Hydrochloride

Cat. No.: B1668865
CAS No.: 66309-69-1
M. Wt: 598.6 g/mol
InChI Key: BWRRTAXZCKVRON-DGPOFWGLSA-N
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Description

Cefotiam dihydrochloride is the dihydrochloride salt of cefotiam. It has a role as an antibacterial drug. It contains a cefotiam.
Cefotiam Hydrochloride is the hydrochloride salt form of cefotiam, a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefotiam binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
See also: Cefotiam (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25Cl2N9O4S3 B1668865 Cefotiam Hydrochloride CAS No. 66309-69-1

Properties

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N9O4S3.2ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H/t12-,15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRRTAXZCKVRON-DGPOFWGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N9O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045538
Record name Cefotiam dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66309-69-1
Record name Cefotiam hydrochloride [USAN:USP:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefotiam dihydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTIAM HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical synthesis and purification of Cefotiam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Synthesis and Purification of Cefotiam Hydrochloride

Introduction

Cefotiam is a second and third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It functions by binding to penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall, thereby inhibiting its crosslinking and leading to cell lysis.[4] Administered intravenously as this compound, it is clinically used to treat a variety of infections, including pneumonia, bronchitis, urinary tract infections, and sepsis.[5]

The manufacturing of this compound is a multi-step process that demands sophisticated chemical engineering and rigorous quality control to ensure the production of a high-purity, stable, and safe active pharmaceutical ingredient (API).[2] This guide provides a comprehensive overview of the chemical synthesis and purification processes for this compound, tailored for researchers, scientists, and drug development professionals. It details the core synthetic pathways, experimental protocols, and purification strategies, supported by quantitative data and process-flow visualizations.

Chemical Synthesis of this compound

The industrial synthesis of this compound predominantly starts from 7-aminocephalosporanic acid (7-ACA), which serves as the core structural scaffold for many semi-synthetic cephalosporins.[1][6][7] 7-ACA itself is typically derived from the natural fermentation product, cephalosporin C, through chemical or enzymatic hydrolysis.[6][8] The synthesis proceeds through two main transformations: the introduction of a substituted tetrazolylthiomethyl group at the C-3 position and the acylation of the amino group at the C-7 position.

Core Synthetic Pathway

The synthesis can be summarized in two principal steps:

  • Condensation at C-3: 7-ACA is reacted with 1-(2-dimethylaminoethyl)-1H-tetrazole-5-thiol (DMMT) to form the key intermediate, 7-amino-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as 7-ACMT.[9][10] This reaction is often catalyzed by a Lewis acid, such as a boron trifluoride complex.[1][7][10]

  • Acylation at C-7: The 7-amino group of the 7-ACMT intermediate is acylated using an activated derivative of 2-(2-aminothiazol-4-yl)acetic acid (ATA), typically the acyl chloride hydrochloride salt (ATC·HCl).[1][9][10] This coupling reaction forms the final Cefotiam molecule.[11][12] The final step involves acidification to precipitate the hydrochloride salt.

Modern industrial processes often employ a "one-pot" synthesis approach, where the 7-ACMT intermediate is not isolated. This method improves equipment efficiency, reduces labor intensity, and can increase the overall product yield while maintaining high quality.[10]

Synthesis Workflow Visualization

The following diagram illustrates the general synthetic route from the key starting materials to this compound.

G cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product A 7-ACA (7-Aminocephalosporanic Acid) D 7-ACMT A->D Condensation (BF3 Catalyst) B DMMT (1-(2-dimethylaminoethyl) -1H-tetrazole-5-thiol) B->D C ATA (2-(2-aminothiazol-4-yl)acetic acid) E ATC·HCl (Acyl Chloride) C->E Chlorination F This compound D->F Acylation ('One-Pot' or Stepwise) E->F

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocols: Synthesis

The following protocols are synthesized from methodologies described in the patent literature.[9][10]

Protocol 1: Preparation of Acylating Agent (ATC·HCl) [9]

  • Suspend 2-(2-aminothiazol-4-yl)acetic acid (ATA) (0.1 mol) in a mixture of methylene dichloride (60 ml) and acetonitrile (40 ml).

  • Cool the suspension to 0°C and add dimethylformamide (10 ml).

  • Bubble dry hydrogen chloride gas through the stirred mixture for approximately 2.5 hours until saturation.

  • Add a chlorinating agent such as phosphorus oxychloride (0.12 mol) while maintaining the temperature at 0°C.

  • Stir the reaction mixture for 2 hours at 0°C.

  • Filter the resulting crystalline solid, wash with methylene dichloride, and dry under vacuum to yield 2-(2-aminothiazol-4-yl)acetyl chloride hydrochloride (ATC·HCl).

Protocol 2: 'One-Pot' Synthesis of this compound [10]

  • Charge a reactor with 7-ACA (0.1 mol), DMMT (0.105 mol), and acetonitrile as the solvent.

  • Add a boron trifluoride acetonitrile complex as a catalyst and conduct the condensation reaction.

  • Upon completion of the condensation to form 7-ACMT (monitored by HPLC), add water to the reaction vessel to decompose the excess catalyst.

  • Adjust the pH of the aqueous solution with an alkali (e.g., triethylamine or sodium carbonate) to dissolve the 7-ACMT.

  • Cool the solution to between -15°C and 5°C.[9][13]

  • Add the previously prepared ATC·HCl (0.115 mol) in batches to the solution to perform the acylation reaction. Maintain the temperature for 1-2 hours.

  • After the reaction is complete, acidify the mixture with concentrated hydrochloric acid.

  • Add an organic solvent (e.g., methylene dichloride) to extract organic impurities. Separate the aqueous layer.[10]

  • To the aqueous layer, add a hydrophilic anti-solvent such as acetone or ethanol (typically 3-6 times the volume of the aqueous layer) to precipitate the crude this compound.[9][10]

  • Stir the suspension for 2-3 hours to allow for complete crystallization.

  • Filter the solid, wash with the anti-solvent (acetone or ethanol), and dry under vacuum to obtain crude this compound.

Purification of this compound

The purification of crude this compound is critical to remove unreacted starting materials, reaction by-products, polymeric impurities, and residual solvents.[5][14] High-purity this compound is essential for preparing stable and safe injectable dosage forms. The primary methods for purification are recrystallization, often in combination with activated carbon treatment, and extractive processes.

Purification Strategies
  • Recrystallization: This is the most common method. The crude product is dissolved in a suitable solvent (typically water), and then a poor solvent (an "anti-solvent" like acetone or ethanol) is added to induce crystallization.[5][7] This process effectively removes soluble impurities.

  • Activated Carbon Treatment: Before crystallization, the aqueous solution of this compound is often treated with activated carbon to decolorize the solution and adsorb pyrogens (fever-inducing substances).[5][7]

  • Extractive Purification: This multi-step method involves dissolving the crude material in water, treating it with an acidic salt, and then washing the aqueous solution with a water-immiscible organic solvent to extract non-polar impurities. The purified aqueous phase is then subjected to crystallization.[15][16]

  • Macroporous Resin Adsorption: For achieving very high purity, methods involving acid-base conversion followed by adsorption on macroporous resins have been developed.[7]

Purification Workflow Visualization

The diagram below outlines a typical industrial purification process for this compound.

G A Crude Cefotiam HCl B Dissolution (Water for Injection) A->B C Aqueous Solution B->C D Activated Carbon Treatment C->D E Filtration (Pyrogen & Color Removal) D->E F Purified Filtrate E->F G Crystallization (Addition of Acetone/Ethanol) F->G H Crystal Slurry G->H I Filtration & Washing H->I J Wet Crystal Cake I->J K Vacuum Drying (Nitrogen Atmosphere) J->K L High-Purity This compound K->L

Caption: A standard workflow for the purification of this compound.

Experimental Protocol: Purification

The following protocol is based on a common recrystallization method.[5][7][16]

  • Dissolve the crude this compound product in water for injection.

  • Add activated carbon for injection to the solution and stir for a defined period (e.g., 30 minutes) to decolorize and remove pyrogens.

  • Filter the mixture to remove the activated carbon and any other insoluble matter.

  • Transfer the clear filtrate to a crystallization vessel equipped with a stirrer and temperature control.

  • Cool the solution to a specified temperature (e.g., 5-15°C).

  • Slowly add a pre-chilled anti-solvent, such as acetone or absolute ethanol, to the stirred solution to induce crystallization.

  • Continue stirring the resulting slurry at a controlled temperature for 1-2 hours to ensure complete crystal formation.

  • Filter the crystalline product and wash the filter cake with a small amount of the anti-solvent to remove residual mother liquor.

  • Dry the purified this compound under reduced pressure at a controlled temperature (e.g., below 45°C) until the residual solvent and water content meet pharmacopeial specifications.[17]

Data Presentation and Quality Control

Strict quality control is essential throughout the manufacturing process. The final product must adhere to the specifications outlined in pharmacopeias such as the United States Pharmacopeia (USP).[18]

Quantitative Data Summary

The following tables summarize typical quantitative data reported in process chemistry literature and patents for the synthesis and quality of this compound.

Table 1: Representative Synthesis Yields and Purity Data

Reference Synthesis Method Yield (%) HPLC Purity (%) Moisture (%) Residual Solvent (%)
CN101045733B[9][17] Stepwise Acylation 83.25 99.65 5.35 0.01 (Acetone)
CN101045733B[17] Stepwise Acylation 84.5 99.2 6.1 2.5 (Acetone)
CN104356146A[10] 'One-Pot' Acylation 84.4 99.3 6.5 1.0 (Acetone)
CN104356146A[10] 'One-Pot' Acylation 86.4 99.1 6.0 1.5 (Acetone)

| CN104356146A[10] | 'One-Pot' Acylation | 83.3 | 99.1 | 5.0 | 1.3 (Ethanol) |

Table 2: Key Quality Specifications for this compound (per USP) [18]

Parameter Specification Analytical Method
Assay 790–925 µg/mg of cefotiam (anhydrous basis) HPLC
Identification UV Absorption & HPLC Retention Time Match UV-Vis, HPLC
Crystallinity Meets requirements X-ray Diffraction
Water Content Not more than 7.0% Karl Fischer Titration (Method I)
Pyrogen/Bacterial Endotoxins Meets requirements if for injection LAL Test / Pyrogen Test

| Residual Solvents | Meets requirements | Gas Chromatography (GC) |

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique used to determine the purity of this compound and to quantify any impurities, including related substances and degradation products like Δ³ isomers.[14][18][19]

  • Karl Fischer Titration: This method is the standard for accurately determining the water content in the final product.[18]

  • Gas Chromatography (GC): Used to quantify residual organic solvents from the synthesis and purification steps.

  • Spectroscopic Methods (UV, IR, NMR): Used for structural confirmation and identification.

Conclusion

The chemical synthesis and purification of this compound are well-established processes that rely on precise control of reaction conditions and rigorous purification protocols. The evolution from stepwise synthesis to more efficient "one-pot" methods demonstrates ongoing process optimization in the pharmaceutical industry.[2][10] The purification stages, particularly recrystallization and activated carbon treatment, are crucial for producing an API that meets the stringent quality and safety standards required for injectable antibiotics. For researchers and professionals in drug development, a thorough understanding of these methodologies is fundamental for process improvement, quality control, and the development of next-generation cephalosporins.

References

In Vitro Spectrum of Activity of Cefotiam Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam is a parenteral, third-generation cephalosporin antibiotic with a broad spectrum of bactericidal activity against a variety of Gram-positive and Gram-negative pathogens.[1] Its mechanism of action is centered on the inhibition of bacterial cell wall synthesis, a process critical for bacterial integrity and survival. This technical guide provides a comprehensive overview of the in vitro activity of Cefotiam Hydrochloride, presenting quantitative data on its efficacy against key clinical isolates. Detailed experimental protocols for determining antimicrobial susceptibility are provided, adhering to recognized standards. Furthermore, this guide includes visualizations of the drug's mechanism of action and standardized experimental workflows to support research and development efforts.

Mechanism of Action

Cefotiam, as a member of the β-lactam class of antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. The primary target of Cefotiam is a group of enzymes known as penicillin-binding proteins (PBPs).[1] These enzymes, particularly transpeptidases, are essential for the final step of peptidoglycan synthesis: the cross-linking of peptide chains that provides the cell wall with its structural rigidity.

By binding to and acylating the active site of these PBPs, Cefotiam effectively inhibits their enzymatic activity.[2] This inhibition prevents the formation of a stable peptidoglycan sacculus. The resulting defective cell wall cannot withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[3] Cefotiam has demonstrated a high affinity for essential PBPs in susceptible organisms, such as PBP1a, 1b, and 3 in Escherichia coli.[1]

cluster_membrane Bacterial Cell UDP_NAG UDP-NAG Lipid_II Lipid II Carrier UDP_NAG->Lipid_II Transglycosylation UDP_NAM UDP-NAM-pentapeptide UDP_NAM->Lipid_II Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan PBP Penicillin-Binding Protein (PBP) Peptidoglycan->PBP Transpeptidation (Cross-linking) Crosslinked_Wall Cross-linked, Stable Cell Wall PBP->Crosslinked_Wall Inhibited_PBP Inhibited PBP Cefotiam Cefotiam Cefotiam->PBP Binds to Defective_Wall Defective Cell Wall Inhibited_PBP->Defective_Wall Inhibition of Cross-linking Lysis Cell Lysis Defective_Wall->Lysis

Fig. 1: Mechanism of Action of this compound.

In Vitro Spectrum of Activity

Cefotiam demonstrates a broad spectrum of activity, encompassing many clinically significant Gram-positive and Gram-negative bacteria. It is notably active against methicillin-susceptible Staphylococcus aureus, Streptococcus species, Escherichia coli, and Klebsiella pneumoniae.[4][5] However, it lacks activity against Pseudomonas aeruginosa, enterococci, and methicillin-resistant Staphylococcus aureus (MRSA).[4][6]

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefotiam against a range of bacterial isolates. MIC values are presented as MIC₅₀ (the concentration required to inhibit 50% of isolates), MIC₉₀ (the concentration required to inhibit 90% of isolates), and/or the overall range of MICs observed.

Table 1: In Vitro Activity Against Gram-Positive Aerobes
OrganismNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (Methicillin-Susceptible)270.5 - 1--[7]
Staphylococcus aureus----[5]
Staphylococcus albus80.25 - 0.5--[7]
Streptococcus pneumoniae90.06 - 4--[7]
Haemolytic Streptococci290.06 - 4--[7]
Streptococcus viridans60.06 - 4--[7]
Streptococcus faecalis (Enterococcus)-Inactive--[6]
Table 2: In Vitro Activity Against Gram-Negative Aerobes
OrganismNo. of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli----[5][7]
Klebsiella pneumoniae----[5][7]
Proteus mirabilis----[5][7]
Proteus mirabilis (IFO 3849)11.56--[7]
Haemophilus influenzae (β-lactamase + and -)-Active--[6]
Enterobacter spp.-Variable--[4]
Serratia spp.-Inactive--[4]
Pseudomonas aeruginosa-Inactive--[4]
Acinetobacter anitratum-Inactive--[6]

Note: A dash (-) indicates that the data was not specified in the cited sources.

Experimental Protocols for Susceptibility Testing

The determination of in vitro activity of Cefotiam is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The most common methods are broth microdilution and agar dilution for determining MIC values, and time-kill assays for assessing bactericidal kinetics.

Broth Microdilution Method (CLSI M07 Guideline)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[8][9]

Protocol Outline:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound of known potency in a suitable solvent (e.g., sterile distilled water).

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like Haemophilus influenzae, supplement the broth with Lysed Horse Blood and β-NAD (MH-F broth).[10]

  • Plate Preparation: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the Cefotiam stock solution with the appropriate broth to achieve a range of final concentrations. Leave wells for positive (no antibiotic) and negative (no bacteria) controls.

  • Inoculum Preparation: From a fresh culture (18-24 hours) on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For organisms requiring CO₂, incubate in a CO₂-enriched atmosphere.

  • MIC Determination: The MIC is defined as the lowest concentration of Cefotiam that completely inhibits visible growth of the organism, as detected by the naked eye.[8]

prep_stock Prepare Cefotiam Stock Solution serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilute prep_media Prepare Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute inoculate Inoculate Wells with Bacteria serial_dilute->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension dilute_inoculum Dilute Suspension to Final Inoculum Density (5x10^5 CFU/mL) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Fig. 2: Workflow for Broth Microdilution MIC Testing.
Agar Dilution Method (Based on CLSI/EUCAST Guidelines)

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.[12]

Protocol Outline:

  • Preparation of Antimicrobial Stock Solution: As described for broth microdilution.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Keep the molten agar in a 45-50°C water bath. For fastidious organisms, supplement the MHA as required (e.g., with 5% defibrinated horse blood and 20 mg/L β-NAD for H. influenzae).[10]

  • Plate Preparation: Add appropriate volumes of the Cefotiam stock solution to aliquots of molten agar to create a series of plates with two-fold decreasing concentrations of the antibiotic. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This will serve as the stock for the inoculator.

  • Inoculation: Using a multipoint replicator, spot-inoculate the standardized bacterial suspension onto the surface of each agar plate, delivering a final inoculum of approximately 10⁴ CFU per spot.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Cefotiam that prevents visible growth on the agar surface.

Time-Kill Kinetic Assay (Based on CLSI M26-A Guideline)

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11] While specific published time-kill curves for Cefotiam were not identified in the literature search for this guide, the following protocol outlines the standard methodology.

Protocol Outline:

  • Media and Inoculum Preparation: Prepare a starting bacterial culture in the logarithmic phase of growth in a suitable broth (e.g., CAMHB) and adjust it to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure: Add Cefotiam to the bacterial culture at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube with no antibiotic.

  • Incubation and Sampling: Incubate all tubes at 35°C, typically with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube.

  • Quantification: Perform serial dilutions of the collected aliquots in sterile saline to neutralize the antibiotic effect (drug carryover). Plate the dilutions onto a suitable agar medium.

  • Colony Counting: After incubation of the plates, count the number of colonies (CFU/mL) for each time point and concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each Cefotiam concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[11]

prep_culture Prepare Log-Phase Bacterial Culture (~5x10^5 CFU/mL) add_drug Add Cefotiam at Various MIC Multiples (e.g., 0x, 1x, 4x MIC) prep_culture->add_drug incubate Incubate with Shaking (35°C) add_drug->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample serial_dilute Perform Serial Dilutions in Saline sample->serial_dilute plate Plate Dilutions onto Agar serial_dilute->plate incubate_plates Incubate Plates Overnight plate->incubate_plates count_cfu Count Colonies (CFU/mL) incubate_plates->count_cfu plot Plot log10 CFU/mL vs. Time count_cfu->plot

Fig. 3: General Workflow for a Time-Kill Kinetic Assay.

Conclusion

This compound maintains a valuable in vitro activity profile against a wide range of common Gram-positive and Gram-negative pathogens. Its potent inhibition of bacterial cell wall synthesis makes it an effective bactericidal agent. The standardized methodologies outlined in this guide, based on CLSI and EUCAST standards, provide a framework for the consistent and reliable evaluation of its antimicrobial properties. The provided MIC data serves as a quantitative baseline for its spectrum of activity, which is essential for guiding further research, drug development, and potential clinical applications. Continued surveillance of its activity against contemporary clinical isolates is necessary to monitor for any shifts in susceptibility patterns.

References

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Cefotiam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a parenteral, third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As a member of the beta-lactam class of antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Cefotiam Hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and development activities. Cefotiam is available for intravenous or intramuscular administration as this compound and in an oral formulation as cefotiam hexetil hydrochloride.[5]

Pharmacokinetic Properties

The pharmacokinetics of cefotiam have been extensively studied, revealing characteristics such as rapid elimination and a dose-dependent nature.[6] It is primarily cleared from the body via the kidneys in an unchanged form.[7]

Absorption and Distribution

Following intramuscular administration, cefotiam is rapidly absorbed, reaching peak serum concentrations within 0.75 to 1 hour.[8][9] The bioavailability after an intramuscular injection is approximately 60%.[3][10] The degree of protein binding for cefotiam is about 40%.[3][7] It distributes into various tissues and fluids, with high concentrations observed in the kidney, heart, ear, prostate, genital tract, bile, and ascitic fluid.[7]

Metabolism and Elimination

Cefotiam exhibits stability against hepatic metabolism and is predominantly eliminated unchanged in the urine.[7] In healthy individuals, the serum elimination half-life is approximately 1 hour.[3][7][10] A significant portion of the administered dose, between 50% and 70%, is recovered in the urine within the first 12 hours.[7] The pharmacokinetics of cefotiam are linear for doses below 1 gram.[7] However, with doses of 2 grams, peak plasma concentrations and the area under the curve (AUC) were more than double the values seen with a 1-gram dose, indicating dose-dependent pharmacokinetics.[6]

Pharmacokinetics in Specific Populations

Renal impairment significantly alters the elimination of cefotiam. The elimination half-life can increase from about 1 hour in individuals with normal renal function to as long as 12-13 hours in patients with severe renal impairment.[5] In patients with creatinine clearances below 5 ml/min, the elimination half-life is significantly altered.[7] Consequently, dose adjustments are recommended for patients with a creatinine clearance of less than 30 ml/min.[7] Hemodialysis can effectively remove cefotiam, shortening the average half-life from approximately 8 hours to 2.74 hours in patients with end-stage renal failure.[11]

In neonates, the half-life of cefotiam is longer, around 2.65 hours, and it decreases to the adult value of 1 hour after about three weeks of age.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of Intravenous Cefotiam

Parameter0.5 g Dose1 g Dose2 g DoseReference(s)
Terminal Elimination Half-life (t½) 54.0 ± 0.1 min68 ± 15 min98 ± 36 min[8][9]
Total Plasma Clearance 26.8 ± 2.7 L/h22.8 ± 0.8 L/h17.8 ± 0.9 L/h[8][9]
Renal Clearance 16.0 ± 2.9 L/h13.3 ± 1.4 L/h11.3 ± 2.6 L/h[8][9]
24-h Urinary Recovery ~53% of dose~53% of dose~53% of dose[8][9]
Peak Serum Concentration (15-min infusion) ~30 µg/mL-~170 µg/mL[6]

Table 2: Pharmacokinetic Parameters of Intramuscular Cefotiam

Parameter1 g DoseReference(s)
Peak Serum Concentration (Cmax) 16.6 ± 5.1 µg/mL[8][9]
Time to Peak Concentration (Tmax) 0.75 - 1 h[8][9]
Bioavailability ~60%[3][10]

Pharmacodynamic Properties

Mechanism of Action

Cefotiam's bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[3][10] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[4][12] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan strands and leading to a weakened cell wall.[4][13] The compromised cell wall cannot withstand the internal osmotic pressure, resulting in bacterial cell lysis and death.[4] Cefotiam has a high affinity for multiple PBPs, including PBP 1a, 1b, and 3, which contributes to its broad-spectrum activity.[4] It is also noted for its stability against some beta-lactamases, enzymes produced by certain bacteria that can inactivate beta-lactam antibiotics.[4]

Cefotiam_Mechanism_of_Action cluster_bacterium Bacterial Cell Cefotiam Cefotiam OuterMembrane Outer Membrane (Gram-negative) Cefotiam->OuterMembrane Penetrates PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds & Inhibits PeriplasmicSpace Periplasmic Space OuterMembrane->PeriplasmicSpace PeriplasmicSpace->PBP CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall Cross-linking WeakenedWall Weakened Cell Wall CellWall->WeakenedWall Inhibition Lysis Cell Lysis (Bacterial Death) WeakenedWall->Lysis Pharmacokinetic_Study_Workflow cluster_workflow Typical Pharmacokinetic Study Workflow A Subject Screening & Enrollment B Drug Administration (e.g., IV Infusion) A->B C Serial Blood & Urine Sample Collection B->C D Sample Processing (e.g., Centrifugation) C->D E Bioanalysis (e.g., HPLC) D->E F Concentration-Time Data Generation E->F G Pharmacokinetic Modeling & Parameter Calculation F->G H Data Interpretation & Reporting G->H

References

Cefotiam Hydrochloride: An In-depth Technical Guide on its Binding Affinity to Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hydrochloride is a second-generation cephalosporin antibiotic renowned for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action is primarily attributed to the inhibition of bacterial cell wall synthesis, a process mediated by its interaction with penicillin-binding proteins (PBPs). This technical guide provides a comprehensive overview of the binding affinity of Cefotiam to various PBPs, with a detailed focus on available quantitative data, the experimental methodologies used for these determinations, and the underlying molecular pathways.

The integrity of the bacterial cell wall, composed predominantly of peptidoglycan, is crucial for bacterial survival, providing structural support and protection against osmotic stress. PBPs are a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide side chains of the glycan strands. By binding to these critical enzymes, Cefotiam effectively halts cell wall construction, leading to cell lysis and bacterial death. Understanding the specific binding affinities of Cefotiam for different PBPs across various bacterial species is paramount for elucidating its spectrum of activity and for the rational design of future antimicrobial agents.

Quantitative Analysis of Cefotiam Binding Affinity to PBPs

The binding affinity of Cefotiam to PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP's activity. The following table summarizes the available quantitative data for the binding of Cefotiam to the PBPs of Salmonella enterica serovar Typhimurium.

Bacterial SpeciesPBP TargetIC50 (mg/L)
S. enterica ser. TyphimuriumPBP1A/1B (from ΔPBP3 strain)0.004[1]
S. enterica ser. TyphimuriumPBP1A/1B (from ΔPBP3SAL strain)0.0028[1]
S. enterica ser. TyphimuriumPBP30.00375[1]
S. enterica ser. TyphimuriumPBP3SAL0.0004[1]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cefotiam, as a β-lactam antibiotic, mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This structural similarity allows it to bind to the active site of PBPs, leading to the acylation of the catalytic serine residue. This covalent modification inactivates the enzyme, preventing it from carrying out the transpeptidation reaction essential for cross-linking the peptidoglycan chains. The disruption of this process weakens the cell wall, rendering the bacterium susceptible to osmotic lysis.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBP1a/1b, PBP3, etc.) PBPs PBPs Cefotiam Cefotiam Cefotiam->PBPs Inhibition

Inhibition of Peptidoglycan Synthesis by Cefotiam.

Experimental Protocols

The determination of the binding affinity of Cefotiam to PBPs is commonly performed using a competitive binding assay with a fluorescently labeled penicillin derivative, such as BOCILLIN™ FL.

Competitive BOCILLIN™ FL Binding Assay

This assay measures the ability of a test compound (Cefotiam) to compete with a fluorescent probe (BOCILLIN™ FL) for binding to PBPs. The IC50 value is determined by measuring the concentration of the test compound that results in a 50% reduction in the fluorescent signal from the probe bound to the PBPs.

Materials:

  • Bacterial membrane extracts containing PBPs

  • This compound solutions of varying concentrations

  • BOCILLIN™ FL (fluorescent penicillin)

  • 50 mM sodium phosphate buffer (pH 4.6)

  • Laemmli sample buffer

  • SDS-PAGE apparatus and reagents

  • Fluorescence imaging system

Procedure:

  • Preparation of Membrane Extracts: Bacterial cells are grown to a specific optical density, harvested by centrifugation, and lysed to release the cellular contents. The membrane fraction, which contains the PBPs, is then isolated by ultracentrifugation. The protein concentration of the membrane extract is determined using a standard protein assay.

  • Competition Assay:

    • A fixed amount of the membrane extract (e.g., 0.02 mg of protein) is incubated with varying concentrations of this compound in a sodium phosphate buffer at 30°C for 10 minutes.[1]

    • A control sample without Cefotiam is also prepared.

  • Fluorescent Labeling:

    • BOCILLIN™ FL is added to each reaction mixture to a final concentration of 20 µM.[1]

    • The samples are then incubated at 30°C for an additional 20 minutes to allow the fluorescent probe to bind to the available PBPs.[1]

  • SDS-PAGE and Fluorescence Detection:

    • The reaction is stopped by adding Laemmli sample buffer and boiling the samples for 5 minutes.

    • The proteins in each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The gel is then visualized using a fluorescence imaging system to detect the bands corresponding to the BOCILLIN™ FL-labeled PBPs.

  • Data Analysis:

    • The intensity of the fluorescent bands for each PBP is quantified.

    • The percentage of inhibition of BOCILLIN™ FL binding by Cefotiam is calculated for each concentration.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Cefotiam concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow start Start prep_mem Prepare Bacterial Membrane Extracts start->prep_mem incubate_cefotiam Incubate Membrane Extracts with varying [Cefotiam] prep_mem->incubate_cefotiam add_bocillin Add BOCILLIN™ FL incubate_cefotiam->add_bocillin incubate_bocillin Incubate for Fluorescent Labeling add_bocillin->incubate_bocillin sds_page Separate Proteins by SDS-PAGE incubate_bocillin->sds_page fluorescence_scan Scan Gel for Fluorescence sds_page->fluorescence_scan quantify Quantify Band Intensity fluorescence_scan->quantify calc_ic50 Calculate IC50 Values quantify->calc_ic50 end End calc_ic50->end

Workflow for Determining PBP Binding Affinity.

Conclusion

This compound exerts its bactericidal effect by targeting and inactivating bacterial penicillin-binding proteins, thereby disrupting cell wall synthesis. The quantitative data available for Salmonella enterica serovar Typhimurium demonstrates that Cefotiam exhibits a high binding affinity for several key PBPs, particularly PBP3SAL. The experimental protocols outlined in this guide, primarily the competitive BOCILLIN™ FL binding assay, provide a robust framework for assessing the binding affinity of Cefotiam and other β-lactam antibiotics to their PBP targets. Further research to determine the binding affinities of Cefotiam to a broader range of PBPs from clinically relevant bacteria will be invaluable for optimizing its therapeutic use and for the development of next-generation cephalosporins to combat evolving antibiotic resistance.

References

CAS number and chemical properties of Cefotiam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam Hydrochloride is a second-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides an in-depth overview of its core chemical properties, CAS number, and established experimental protocols for its analysis. The information herein is intended to support research, development, and quality control activities involving this important active pharmaceutical ingredient.

Chemical Properties and Identification

This compound is the hydrochloride salt of Cefotiam, a semi-synthetic beta-lactam antibiotic. The CAS Registry Number for this compound is 66309-69-1 [1].

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 66309-69-1[1]
Molecular Formula C₁₈H₂₃N₉O₄S₃ · 2HCl[1]
Molecular Weight 598.55 g/mol [2][3]
Melting Point >93°C (decomposition)
Appearance White to light yellowish-white crystalline powder
Solubility
    in Water≥32.45 mg/mL[2]
    in DMSO≥6.1 mg/mL to ≥62.8 mg/mL[2][3]
    in EthanolInsoluble[2]
pKa (Strongest Acidic) 2.8[4]
pKa (Strongest Basic) 12.45[4]

Mechanism of Action

The bactericidal effect of this compound is achieved through the inhibition of bacterial cell wall synthesis. Like other beta-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are enzymes crucial for the final transpeptidation step in peptidoglycan synthesis. This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death[5][6][7][8]. Cefotiam has shown a high affinity for PBP 1a, 1b, and 3[8].

G cluster_bacterium Bacterial Cell Cefotiam This compound PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes final step of Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Cell_wall->Lysis Weakened wall results in

Caption: Mechanism of action of this compound.

Experimental Protocols

The following sections detail standardized methodologies for the analysis of this compound.

Determination of Melting Point

This protocol is adapted from general pharmacopeial methods for melting point determination of pharmaceutical compounds[9].

Apparatus:

  • Melting point apparatus with temperature control and a means for viewing the sample.

  • Capillary tubes, sealed at one end.

Procedure:

  • Sample Preparation: The this compound sample should be a fine, dry powder.

  • Capillary Loading: Introduce the powdered sample into a capillary tube to a packed height of 2.5-3.5 mm.

  • Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Heat the block to a temperature approximately 5°C below the expected melting point.

    • Increase the temperature at a rate of 1 ± 0.5 °C per minute.

    • Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely molten (clear point). This range is the melting point of the substance. For this compound, decomposition is observed at temperatures above 93°C.

Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in various solvents.

Materials:

  • This compound powder.

  • Selected solvents (e.g., purified water, DMSO, ethanol).

  • Vials with closures.

  • Shaker or magnetic stirrer.

  • Analytical balance.

  • Centrifuge.

  • HPLC or UV-Vis spectrophotometer for quantification.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials to separate the undissolved solid from the solution.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation:

    • Calculate the solubility of this compound in the solvent, expressed in mg/mL or other appropriate units, taking into account the dilution factor. To enhance solubility, particularly in organic solvents, gentle heating and sonication may be employed.

Assay for Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound[1].

Chromatographic System:

  • Column: A suitable C18 column.

  • Mobile Phase: A filtered and degassed mixture of a buffered aqueous solution and acetonitrile. The USP monograph specifies a solution of 13.1 g of ammonium sulfate in 850 mL of water, adjusted to a pH of 6.5 ± 0.1 with 2 N ammonium hydroxide, with the addition of 150 mL of acetonitrile[1].

  • Detector: UV detector set at an appropriate wavelength for this compound.

  • Flow Rate: A constant flow rate suitable for the column dimensions.

Procedure:

  • Standard Preparation: Accurately weigh a quantity of USP this compound Reference Standard and dissolve it in the mobile phase to obtain a solution of known concentration.

  • Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in the mobile phase to obtain a solution of a similar concentration to the standard preparation.

  • Injection: Inject equal volumes of the standard and sample preparations into the chromatograph.

  • Data Analysis: Record the chromatograms and measure the peak areas for Cefotiam. The purity of the sample is calculated by comparing the peak area of the sample to that of the standard.

G cluster_workflow HPLC Assay Workflow Prep Sample and Standard Preparation Inject Injection into HPLC System Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis and Purity Calculation Detect->Analyze

Caption: HPLC assay workflow for this compound.

References

An In-depth Technical Guide to Cefotiam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, and relevant experimental protocols for Cefotiam Hydrochloride. The information is intended to support research, development, and quality control activities involving this third-generation cephalosporin antibiotic.

Physicochemical Properties

Cefotiam is a broad-spectrum, semi-synthetic beta-lactam antibiotic. It is commonly available as a hydrochloride salt, with both mono- and dihydrochloride forms documented. The fundamental properties are summarized below.

PropertyThis compoundCefotiam Dihydrochloride
CAS Number 66309-69-166309-69-1
Molecular Formula C₁₈H₂₃N₉O₄S₃·HClC₁₈H₂₃N₉O₄S₃·2HCl
Molecular Weight 562.08 g/mol [1][2]598.56 g/mol [3]
Appearance White to tan powderWhite powder[3]
Solubility Soluble in waterFreely soluble in water[3]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The primary target of Cefotiam is a group of enzymes known as penicillin-binding proteins (PBPs).[3] These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity.

By binding to the active site of PBPs, Cefotiam blocks their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death. Cefotiam has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1]

G cluster_bacterium Bacterial Cell Cefotiam Cefotiam Hydrochloride PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Cross-linking Cefotiam->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Maintains Integrity Cell_lysis Cell Lysis (Bactericidal Effect) Cell_wall->Cell_lysis Weakened wall leads to

Mechanism of action of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is adapted from the United States Pharmacopeia (USP) for the analysis of this compound.

1. Chromatographic System:

  • Apparatus: A liquid chromatograph equipped with a 254-nm UV detector.

  • Column: 4.6-mm x 25-cm; packing L1 (octadecyl silane chemically bonded to porous silica or ceramic micro-particles).

  • Flow Rate: Approximately 1.5 mL per minute.

2. Reagents and Solutions:

  • Mobile Phase: Dissolve 13.1 g of ammonium sulfate in 850 mL of water. Adjust the pH to 6.5 ± 0.1 with 2 N ammonium hydroxide. Add 150 mL of acetonitrile and mix. Filter and degas the solution.

  • Standard Preparation: Prepare a solution of USP this compound Reference Standard in water to obtain a known concentration of about 1000 µg/mL of cefotiam.

  • Assay Preparation: Accurately weigh about 60 mg of this compound, dissolve in and dilute to 50.0 mL with water. Pipette 5.0 mL of this solution into a 100-mL volumetric flask and dilute to volume with the Mobile Phase.

3. Procedure:

  • Separately inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the quantity of cefotiam in the portion of this compound taken.

4. System Suitability:

  • The column efficiency should not be less than 1985 theoretical plates.

  • The tailing factor for the cefotiam peak should not be more than 1.8.

  • The relative standard deviation for replicate injections should not be more than 1.0%.

Antimicrobial Susceptibility Testing (AST) - Disk Diffusion Method

This protocol is based on established clinical laboratory standards for determining the susceptibility of bacterial isolates to Cefotiam.

1. Materials:

  • Media: Mueller-Hinton agar (MHA) plates.

  • Inoculum: A standardized suspension of the bacterial isolate equivalent to a 0.5 McFarland turbidity standard.

  • Antibiotic Disks: Paper disks impregnated with 30 µg of Cefotiam.

  • Control Strains: Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923.

2. Procedure:

  • Using a sterile cotton swab, inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a uniform lawn of growth.

  • Aseptically apply a 30-µg Cefotiam disk to the surface of the inoculated agar.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation:

  • After incubation, measure the diameter of the zone of inhibition around the disk to the nearest millimeter.

  • Interpret the results based on established breakpoints:

    • Susceptible: ≥ 18 mm

    • Resistant: ≤ 14 mm

  • The control strains should yield zone diameters within the established quality control ranges (e.g., E. coli ATCC 25922 and S. aureus ATCC 25923 should both produce zones of 27 to 33 mm in diameter).[4]

G cluster_workflow Disk Diffusion AST Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply 30 µg Cefotiam Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (Susceptible/Resistant) measure_zone->interpret end End interpret->end

Experimental workflow for disk diffusion AST.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Cefotiam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Cefotiam Hydrochloride. The methods described herein are based on established standards for antimicrobial susceptibility testing, including disk diffusion, broth dilution, and agar dilution.

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] Accurate in vitro susceptibility testing is a critical component of antimicrobial drug development and clinical microbiology, providing essential data on the efficacy of an antibiotic against specific pathogens.

Data Presentation: this compound Susceptibility

Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacterial Species

Bacterial SpeciesMIC Range (µg/mL)Source(s)
Staphylococcus aureus0.25 - 32[1]
Haemolytic streptococci0.06 - 4[2]
Pneumococci0.06 - 4[2]
Streptococcus viridans0.06 - 4[2]
Bacteroides fragilis64 - >128[1]
Clostridium difficile>128[1]
Proteus mirabilis1.56[2]

Table 2: Disk Diffusion Zone Diameter Interpretive Criteria for this compound (30 µg disk)

InterpretationZone Diameter (mm)Source(s)
Susceptible≥ 18[3][4]
Intermediate15 - 17[3]
Resistant≤ 14[3][4]

Table 3: Quality Control Ranges for Disk Diffusion (30 µg Cefotiam disk)

QC StrainZone Diameter Range (mm)Source(s)
Escherichia coli ATCC 2592227 - 33[3][4]
Staphylococcus aureus ATCC 2592327 - 33[3][4]

Experimental Protocols

The following are detailed protocols for the principal methods of in vitro susceptibility testing for this compound.

Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • This compound 30 µg disks

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Incubator at 35°C ± 2°C

  • Calipers or ruler for measuring zone diameters

  • Quality control strains (E. coli ATCC 25922, S. aureus ATCC 25923)

Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[5]

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[6] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Disk Application: Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate.[7] Gently press the disk to ensure complete contact with the agar.

  • Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the area with no visible growth) around the disk in millimeters. Interpret the results based on the zone diameter criteria in Table 2.

  • Quality Control: Concurrently test the quality control strains to ensure the accuracy of the testing procedure. The zone diameters for the QC strains should fall within the ranges specified in Table 3.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Prep Prepare bacterial inoculum to 0.5 McFarland standard Plate_Inoc Inoculate Mueller-Hinton agar plate Inoculum_Prep->Plate_Inoc Disk_App Apply 30 µg Cefotiam disk Plate_Inoc->Disk_App Incubate Incubate at 35°C for 16-20 hours Disk_App->Incubate Measure_Zone Measure zone of inhibition (mm) Incubate->Measure_Zone Interpret Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret

Disk Diffusion Experimental Workflow
Broth Dilution Method

The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits visible growth of a bacterium.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates or test tubes

  • Bacterial inoculum suspension

  • Incubator at 35°C ± 2°C

  • Pipettes and sterile tips

Protocol:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to the desired starting concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound solution in CAMHB in the wells of a microtiter plate or in test tubes.[5] The final volume in each well/tube is typically 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion method, and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well/tube after inoculation.

  • Inoculation: Inoculate each well/tube containing the this compound dilutions with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plates/tubes at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Result Interpretation: After incubation, visually inspect the wells/tubes for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Broth_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Stock_Prep Prepare Cefotiam stock and serial dilutions in broth Inoculate Inoculate dilutions with bacterial suspension Stock_Prep->Inoculate Inoculum_Prep Prepare bacterial inoculum Inoculum_Prep->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually inspect for growth Incubate->Read_MIC Determine_MIC Determine MIC (lowest concentration with no growth) Read_MIC->Determine_MIC

Broth Dilution Experimental Workflow
Agar Dilution Method

The agar dilution method is another quantitative technique for determining the MIC. It involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound powder

  • Mueller-Hinton agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspension

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator at 35°C ± 2°C

Protocol:

  • This compound-Agar Plates: Prepare a series of MHA plates, each containing a different concentration of this compound. This is done by adding the appropriate amount of the antibiotic stock solution to molten MHA before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each this compound-containing agar plate with the bacterial suspension. A growth control plate (MHA without antibiotic) should also be inoculated.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Plate_Prep Prepare agar plates with serial dilutions of Cefotiam Spot_Inoc Spot-inoculate plates with bacterial suspension Plate_Prep->Spot_Inoc Inoculum_Prep Prepare bacterial inoculum Inoculum_Prep->Spot_Inoc Incubate Incubate at 35°C for 16-20 hours Spot_Inoc->Incubate Examine_Plates Examine plates for growth Incubate->Examine_Plates Determine_MIC Determine MIC (lowest concentration with no growth) Examine_Plates->Determine_MIC

Agar Dilution Experimental Workflow

Logical Relationship of Susceptibility Testing

The results from these in vitro tests are used to classify a bacterial isolate as susceptible, intermediate, or resistant to this compound. This classification is crucial for guiding therapeutic choices and for surveillance of antibiotic resistance.

Susceptibility_Logic Test In Vitro Susceptibility Test (Disk Diffusion, Broth Dilution, Agar Dilution) Result Quantitative Result (Zone Diameter or MIC) Test->Result Interpretation Qualitative Interpretation Result->Interpretation Breakpoint Interpretive Breakpoint (e.g., from CLSI, EUCAST, or literature) Breakpoint->Interpretation Susceptible Susceptible Interpretation->Susceptible Intermediate Intermediate Interpretation->Intermediate Resistant Resistant Interpretation->Resistant

References

Application Notes and Protocols: Cefotiam Hydrochloride MIC Determination via Broth Microdilution Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam Hydrochloride is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antimicrobial agents, providing crucial data for drug development, resistance monitoring, and guiding therapeutic strategies.

This document provides a detailed protocol for the determination of this compound MIC values using the broth microdilution method, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. Following incubation, the microdilution wells are visually inspected for bacterial growth, evidenced by turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Materials and Reagents

  • This compound powder (analytical grade)

  • Sterile, 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water or a suitable solvent as per manufacturer's instructions

  • Bacterial strains for testing

  • Quality Control (QC) strains:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 25923™

  • Sterile serological pipettes

  • Sterile multichannel pipettes and tips

  • Sterile reagent reservoirs

  • Incubator (35 ± 2 °C)

  • Vortex mixer

  • Spectrophotometer or McFarland turbidity standards (0.5)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

Experimental Protocol

Preparation of this compound Stock Solution

This compound is freely soluble in water.

  • Aseptically weigh a precise amount of this compound powder.

  • Reconstitute the powder with sterile deionized water to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration should be chosen based on the expected MIC range of the test organisms.

  • Ensure complete dissolution by vortexing. Prepare the stock solution fresh on the day of the assay.

Preparation of this compound Dilutions in Microtiter Plates
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

  • Using a multichannel pipette, perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well to ensure all wells have a final volume of 100 µL.

  • The final column of wells should contain only CAMHB and will serve as the growth control. Another well with uninoculated CAMHB will serve as a sterility control.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension.

Inoculation of Microtiter Plates
  • Using a multichannel pipette, inoculate each well (except the sterility control well) with 100 µL of the standardized bacterial suspension. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • The final concentrations of this compound in the wells will be half of the concentrations prepared in step 2.

Incubation
  • Seal the microtiter plates with an adhesive film or place them in a container with a lid to prevent evaporation.

  • Incubate the plates at 35 ± 2 °C in ambient air for 16-20 hours.

Reading and Interpreting Results
  • Following incubation, visually inspect the wells for turbidity. A button of growth at the bottom of the U-bottom well also indicates growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the MIC results. This should be performed with each batch of tests.

Quality Control StrainExpected MIC Range (µg/mL)
Escherichia coli ATCC® 25922™To be determined by the user laboratory.
Staphylococcus aureus ATCC® 25923™To be determined by the user laboratory.

Data Presentation

The following table summarizes the known in vitro activity of Cefotiam against a range of bacterial species. These values are for informational purposes and may vary depending on the specific isolates and testing conditions.

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.12 - >1280.532
Escherichia coli≤0.03 - >1280.5>128
Klebsiella pneumoniae≤0.03 - >1281>128
Proteus mirabilis≤0.03 - 320.120.5
Haemophilus influenzae≤0.03 - 20.060.25
Streptococcus pneumoniae≤0.03 - 20.060.5
Enterococcus faecalis>128>128>128
Pseudomonas aeruginosa>128>128>128

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_antibiotic Prepare Cefotiam Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_antibiotic->prep_plates Add to first well inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Visually Read Results (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Cefotiam MIC determination.

References

Application Notes and Protocols: Cefotiam Hydrochloride in Experimental Pneumonia Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and summarized data for researchers, scientists, and drug development professionals utilizing Cefotiam Hydrochloride in preclinical animal models of bacterial pneumonia.

Introduction to this compound

Cefotiam is a parenteral, second-generation cephalosporin antibiotic with broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria.[1] Its efficacy is rooted in the inhibition of bacterial cell wall synthesis, a mechanism common to beta-lactam antibiotics.[2][3] Cefotiam has been shown to be effective in treating respiratory tract infections, making it a relevant candidate for evaluation in experimental pneumonia models.[3][4] These notes focus on its application in a Klebsiella pneumoniae-induced pneumonia model, for which specific experimental data is available.

Mechanism of Action

Cefotiam's bactericidal effect is achieved by targeting and inhibiting penicillin-binding proteins (PBPs).[2][5] These enzymes are crucial for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall. By binding to PBPs, Cefotiam prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.[2][3] The drug is noted for its ability to penetrate the outer membrane of Gram-negative bacteria and its stability against some beta-lactamases.[2][4]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Bacterial Cell Wall (Cross-linked Peptidoglycan) PBP->CellWall Synthesis PBP->CellWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Catalyzes Lysis Cell Wall Weakening & Bacterial Lysis CellWall->Lysis Cefotiam This compound Cefotiam->PBP Inhibits

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Application Protocol 1: Klebsiella pneumoniae Murine Pneumonia Model

This protocol describes an experimental model of pneumonia in mice induced by Klebsiella pneumoniae, which has been used to evaluate the therapeutic efficacy of Cefotiam.

Experimental Protocol
  • Animal Model:

    • Species: Mouse (e.g., ICR strain).[6]

    • Sex: Male.[6][7]

    • Housing: Standard laboratory conditions with ad libitum access to food and water.

  • Bacterial Strain:

    • Klebsiella pneumoniae DT-S.[6][7]

    • Preparation: Culture the bacteria in a suitable broth (e.g., Brain Heart Infusion) for 18-24 hours at 37°C. Prepare the inoculum by diluting the culture in saline to the desired concentration.[8]

  • Induction of Pneumonia:

    • Method: Intratracheal or intranasal inoculation.[9][10]

    • Procedure (Intranasal):

      • Anesthetize the mice lightly (e.g., with isoflurane).[11]

      • Instill a 50 µL suspension of the K. pneumoniae inoculum into the nostrils.[9][11]

  • This compound Treatment:

    • Preparation: Reconstitute this compound in a sterile vehicle (e.g., saline).

    • Administration: Administer via intramuscular (IM) or intravenous (IV) injection.[3]

    • Dosing Regimen: Efficacy has been evaluated using various schedules. A key finding is that regimens producing a low but sustained plasma level provide better therapeutic effects than those with a high but transient plasma level.[7][12]

    • Treatment Initiation: Treatment can be initiated at various time points post-infection (e.g., 3, 18, or 30 hours) to model different clinical scenarios.[7][12]

  • Efficacy Assessment:

    • Primary Endpoint: Survival rate over a defined period (e.g., 7-14 days).

    • Secondary Endpoints:

      • Bacterial Load: Quantify colony-forming units (CFU) in lung homogenates at specific time points.

      • Histopathology: Examine lung tissue for inflammation, tissue damage, and bacterial localization.[6]

      • Plasma Levels: Measure Cefotiam concentrations in plasma to correlate with therapeutic outcomes.[7]

A 1. Acclimatize Mice (e.g., ICR Strain) C 3. Induce Pneumonia (Intranasal/Intratracheal Inoculation) A->C B 2. Prepare Inoculum (Klebsiella pneumoniae DT-S) B->C D 4. Initiate Treatment (Cefotiam Administration) C->D E 5. Monitor Survival (Primary Endpoint) D->E F 6. Assess Bacterial Load (Lung Homogenate CFU) D->F G 7. Histopathological Analysis (Lung Tissue) D->G H 8. Analyze Data & Determine Efficacy E->H F->H G->H

Caption: Experimental workflow for evaluating Cefotiam in a murine pneumonia model.

Data Presentation

The following table summarizes the key quantitative findings from a comparative study of Cefotiam and Cefazolin in a K. pneumoniae mouse pneumonia model.

ParameterFindingCitation
Relative Potency Cefotiam was approximately eight times more active than Cefazolin.[7][12]
Dosing Strategy A regimen providing low, sustained plasma levels of Cefotiam yielded better therapeutic outcomes than one with high, transient levels, based on the total dose administered.[7][12]
Treatment Timing Treatment with an effective Cefotiam regimen was successful even when initiated 18 hours post-infection .[7][12]

Application Protocol 2: General Protocols for Other Pneumonia Models

While specific studies detailing Cefotiam's use in Streptococcus pneumoniae or Haemophilus influenzae models are less prevalent in the reviewed literature, the following established protocols can be adapted to evaluate its efficacy against these important respiratory pathogens.

A. Streptococcus pneumoniae Murine Pneumonia Model
  • Animal Model: Leukopenic or immunocompetent mice (e.g., Swiss mice).[10][13]

  • Bacterial Strain: Penicillin-susceptible or resistant strains of S. pneumoniae.

  • Induction of Pneumonia:

    • Method: Intranasal or intratracheal inoculation.[10]

    • Inoculum: Typically 10^6 to 10^7 CFU per mouse in a 50 µL volume.[11]

  • Treatment: Administer Cefotiam at various doses and schedules to determine efficacy.

  • Assessment:

    • Survival Rate: Monitor over the course of the experiment.

    • Bacterial Clearance: Measure CFU in lungs and blood at 24, 48, and 72 hours post-treatment initiation.

    • Pharmacodynamics: Correlate the time that plasma concentrations remain above the MIC (T>MIC) with bacterial killing.[14]

B. Haemophilus influenzae Murine Pneumonia Model
  • Animal Model: Adult mice (e.g., C57BL/6).[15]

  • Bacterial Strain: H. influenzae type b (Hib).[15][16]

  • Induction of Pneumonia:

    • Method: Intratracheal inoculation.[15]

    • Inoculum: A high dose, such as 3 x 10^9 CFU, is often required to establish a fatal infection in this model.[15]

  • Treatment: Initiate Cefotiam therapy post-infection.

  • Assessment:

    • Survival Rate: Compare survival in treated groups versus placebo controls.[15]

    • Pulmonary Clearance: Assess the rate of bacterial eradication from the lungs.[15]

cluster_0 Dosing Regimen Comparison A High Dose, Transient Level C Therapeutic Effect (Based on Total Dose) A->C Less Effective B Low Dose, Sustained Level B->C More Effective

References

Application Notes and Protocols: Murine Model of Urinary Tract Infection for Cefotiam Hydrochloride Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary tract infections (UTIs) represent a significant global health burden, necessitating the development and evaluation of effective antimicrobial agents. Cefotiam, a second-generation cephalosporin, has demonstrated broad-spectrum activity against common uropathogens. This document provides detailed application notes and protocols for utilizing a murine model of UTI to assess the in vivo efficacy of Cefotiam Hydrochloride. The protocols outlined herein describe the induction of UTI, treatment regimens, and subsequent evaluation of antimicrobial effectiveness through quantitative bacteriology and histopathological analysis.

Mechanism of Action of Cefotiam

Cefotiam is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death. Cefotiam is effective against a range of Gram-positive and Gram-negative bacteria.

Experimental Protocols

Murine Model of Ascending Urinary Tract Infection

This protocol describes the establishment of a UTI in a murine model via transurethral inoculation, a method that mimics the natural route of infection in humans.

Materials:

  • Female mice (e.g., BALB/c, C3H/HeN, or C57BL/6 strains), 6-8 weeks old

  • Uropathogenic bacterial strain (e.g., Escherichia coli CFT073 or Proteus mirabilis IFO 3849)

  • Luria-Bertani (LB) broth and agar

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Sterile, soft polyethylene catheter (e.g., PE10)

  • Syringes and needles

  • Sterile surgical instruments

Procedure:

  • Bacterial Inoculum Preparation:

    • From a frozen stock, streak the uropathogenic bacterial strain onto an LB agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into 10 mL of LB broth and grow overnight at 37°C with shaking.

    • Harvest the bacteria by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the bacterial pellet twice with sterile PBS.

    • Resuspend the pellet in sterile PBS to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU) in 50 µL. The concentration should be confirmed by serial dilution and plating on LB agar.

  • Transurethral Inoculation:

    • Anesthetize the mice using the chosen anesthetic agent.

    • Gently insert the sterile catheter through the urethral orifice into the bladder.

    • Slowly instill 50 µL of the bacterial suspension into the bladder.

    • Withdraw the catheter carefully.

    • Allow the mice to recover on a warming pad.

This compound Efficacy Testing

This protocol details the administration of this compound to infected mice and the subsequent evaluation of its therapeutic effect.

Materials:

  • This compound

  • Sterile saline or other suitable vehicle for injection

  • Syringes and needles for subcutaneous injection

Procedure:

  • Treatment Regimen:

    • Three days post-infection, begin treatment with this compound.

    • Administer this compound subcutaneously twice daily for five consecutive days.

    • Prepare different dose groups (e.g., 50 mg/kg, 100 mg/kg, and 200 mg/kg) and a vehicle control group.[1]

  • Sample Collection and Analysis:

    • At designated time points during and after treatment (e.g., daily during treatment and one day after the final dose), collect urine samples for bacterial load determination.

    • One day after the completion of the treatment regimen, euthanize the mice.

    • Aseptically harvest the bladder and both kidneys.

    • Homogenize one kidney and the bladder in sterile PBS.

    • Perform serial dilutions of the urine and tissue homogenates and plate on LB agar to determine the bacterial load (CFU/mL of urine or CFU/gram of tissue).

    • Fix the other kidney and a portion of the bladder in 10% neutral buffered formalin for histopathological analysis.

Histopathological Evaluation

Histopathological examination of the bladder and kidney tissues provides qualitative and semi-quantitative data on the extent of inflammation and tissue damage.

Procedure:

  • Tissue Processing:

    • Process the formalin-fixed tissues through graded alcohols and xylene.

    • Embed the tissues in paraffin.

    • Section the paraffin blocks at 4-5 µm thickness.

    • Mount the sections on glass slides.

  • Staining and Analysis:

    • Stain the tissue sections with Hematoxylin and Eosin (H&E).

    • Examine the stained sections under a light microscope.

    • Evaluate for signs of inflammation (e.g., infiltration of neutrophils, lymphocytes, and macrophages), edema, hemorrhage, and necrosis in the bladder and kidneys.

    • A semi-quantitative scoring system can be used to grade the severity of the histopathological changes.

Data Presentation

The following tables summarize the expected quantitative data from the this compound efficacy testing in a murine UTI model infected with Proteus mirabilis.

Table 1: In Vitro Susceptibility of Proteus mirabilis IFO 3849

AntibioticMinimal Inhibitory Concentration (MIC) (µg/mL)
This compound1.56
Cefazolin25

Data from Iwahi and Tsuchiya, 1980.[1]

Table 2: Efficacy of this compound on Bacterial Load in Urine of Mice with P. mirabilis UTI

Treatment Group (mg/kg, s.c., twice daily for 5 days)Day 1Day 3Day 5
Control (Vehicle) >10⁵>10⁵>10⁵
Cefotiam 50 10⁴ - 10⁵10³ - 10⁴10² - 10³
Cefotiam 100 10³ - 10⁴<10²<10²
Cefotiam 200 10² - 10³<10²<10²

Values represent the range of bacterial counts (CFU/mL). Data adapted from Iwahi and Tsuchiya, 1980.[1]

Table 3: Efficacy of this compound on Bacterial Load in Bladder and Kidneys of Mice with P. mirabilis UTI (1 day after 5 days of treatment)

Treatment Group (mg/kg, s.c., twice daily)Mean Bacterial Count in Bladder (log₁₀ CFU/g ± SD)Mean Bacterial Count in Kidneys (log₁₀ CFU/g ± SD)
Control (Vehicle) 6.8 ± 0.55.9 ± 0.6
Cefotiam 50 3.2 ± 1.12.5 ± 0.9
Cefotiam 100 <2.0<2.0
Cefotiam 200 <2.0<2.0

Data adapted from Iwahi and Tsuchiya, 1980.[1]

Visualizations

Signaling Pathway

UTI_Signaling_Pathway cluster_pathogen Uropathogenic E. coli (UPEC) cluster_host_cell Urothelial Cell cluster_response Host Immune Response UPEC UPEC LPS LPS UPEC->LPS Flagellin Flagellin UPEC->Flagellin Bacterial_Clearance Bacterial Clearance TLR4 TLR4 LPS->TLR4 TLR5 TLR5 Flagellin->TLR5 MyD88 MyD88 TLR4->MyD88 TLR5->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, TNF-α) NFkB->Cytokines Neutrophil Neutrophil Recruitment Cytokines->Neutrophil Inflammation Inflammation Neutrophil->Inflammation Inflammation->Bacterial_Clearance Cefotiam Cefotiam Hydrochloride Cefotiam->UPEC Inhibits Cell Wall Synthesis

Caption: Innate immune response signaling pathway in UTI.

Experimental Workflow

Experimental_Workflow A Bacterial Inoculum Preparation (Uropathogenic E. coli or P. mirabilis) B Transurethral Inoculation of Mice A->B C Establishment of UTI (3 days) B->C D Treatment Initiation (this compound or Vehicle) C->D E Treatment Period (Twice daily for 5 days) D->E F Sample Collection (Urine, Bladder, Kidneys) E->F G Quantitative Bacteriology (CFU Counts) F->G H Histopathological Analysis F->H I Data Analysis and Efficacy Determination G->I H->I

Caption: Experimental workflow for Cefotiam efficacy testing.

References

Application Notes and Protocols: Investigating the Synergy of Cefotiam Hydrochloride and Aminoglycosides against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. This resistance poses a significant challenge in clinical settings, often necessitating the use of combination therapies. One such strategy involves the synergistic pairing of a β-lactam antibiotic with an aminoglycoside. This document outlines the application and protocols for investigating the in vitro synergistic activity of Cefotiam Hydrochloride, a second-generation cephalosporin, in combination with aminoglycosides such as gentamicin, tobramycin, and amikacin against P. aeruginosa.

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It achieves this by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1][2][3] This disruption leads to a weakened cell wall and subsequent cell lysis.[1] Aminoglycosides, on the other hand, act by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[4][5][6] This interference with translation leads to the production of nonfunctional or toxic proteins, ultimately resulting in cell death. The combination of these two distinct mechanisms of action forms the basis for their potential synergistic interaction, which can lead to enhanced bactericidal activity and a reduced likelihood of resistance development.[7][8][9][10]

Mechanism of Synergy

The synergistic effect of combining a cephalosporin like Cefotiam with an aminoglycoside is thought to arise from a multi-pronged attack on the bacterial cell. The primary mechanism is believed to be the disruption of the cell wall by the cephalosporin, which in turn facilitates the uptake of the aminoglycoside into the bacterium. By weakening the peptidoglycan layer, Cefotiam may increase the permeability of the bacterial cell envelope, allowing for higher intracellular concentrations of the aminoglycoside to reach its ribosomal target. This enhanced uptake potentiates the protein synthesis inhibition, leading to a more rapid and potent bactericidal effect than either agent could achieve alone.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Cefotaxime and Aminoglycosides against Pseudomonas aeruginosa Isolates

AntibioticMIC Range (µg/mL)
Cefotaxime8 - 512[11][12]
Amikacin1 - 64[11][12]
GentamicinNot Specified
TobramycinNot Specified

Table 2: Synergistic Activity of Cefotaxime and Aminoglycosides against Pseudomonas aeruginosa based on Fractional Inhibitory Concentration (FIC) Index

CombinationNumber of Isolates TestedPercentage of Synergy (FIC ≤ 0.5)
Cefotaxime + Amikacin2181%[11][12]
Cefotaxime + Gentamicin5060%
Cefotaxime + Tobramycin5034%

The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is indicative of synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.

Experimental Protocols

Checkerboard Synergy Assay

This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.

a. Materials:

  • Pseudomonas aeruginosa isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound and aminoglycoside (gentamicin, tobramycin, amikacin) stock solutions

  • Spectrophotometer

b. Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution:

    • In a 96-well plate, create serial twofold dilutions of this compound along the y-axis (e.g., rows A-G).

    • Similarly, create serial twofold dilutions of the chosen aminoglycoside along the x-axis (e.g., columns 1-10).

    • Row H should contain only the aminoglycoside dilutions (growth control for Cefotiam), and column 11 should contain only the Cefotiam dilutions (growth control for the aminoglycoside). Column 12 should contain only the bacterial inoculum in broth (positive growth control).

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by visual inspection for turbidity or by measuring absorbance.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination.

Time-Kill Curve Assay

This assay provides information on the rate of bacterial killing by an antibiotic or antibiotic combination over time.

a. Materials:

  • Pseudomonas aeruginosa isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and aminoglycoside stock solutions

  • Sterile test tubes or flasks

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it in CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Experimental Setup: Prepare test tubes or flasks containing:

    • Growth control (no antibiotic)

    • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

    • Aminoglycoside alone (at a relevant concentration)

    • The combination of this compound and the aminoglycoside (at the same concentrations as the individual agents)

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each experimental condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Visualizations

Synergy_Mechanism cluster_bacterium Pseudomonas aeruginosa CellWall Cell Wall (Peptidoglycan) Ribosome 30S Ribosome CellWall->Ribosome Increased Permeability CellLysis Cell Lysis CellWall->CellLysis Weakens ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits ProteinSynthesis->CellLysis Cefotiam Cefotiam Hydrochloride Cefotiam->CellWall Inhibits Synthesis Aminoglycoside Aminoglycoside Aminoglycoside->Ribosome Binds to

Caption: Proposed mechanism of synergy between Cefotiam and Aminoglycosides.

Checkerboard_Workflow A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) D Inoculate 96-well Plate A->D B Create 2-fold Serial Dilutions of Cefotiam (Drug A) in Rows B->D C Create 2-fold Serial Dilutions of Aminoglycoside (Drug B) in Columns C->D E Incubate at 37°C for 18-24h D->E F Determine MIC of Each Drug Alone and in Combination E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Interpret Results: Synergy, Additive, Indifference, or Antagonism G->H

Caption: Experimental workflow for the Checkerboard Synergy Assay.

TimeKill_Workflow A Prepare Log-Phase Bacterial Culture (~5x10^5 - 1x10^6 CFU/mL) B Set up Test Conditions: - Growth Control - Drug A alone - Drug B alone - Combination (A+B) A->B C Incubate at 37°C with Shaking B->C D Collect Aliquots at Timed Intervals (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions and Plate for Viable Counts (CFU/mL) D->E F Plot log10 CFU/mL vs. Time E->F G Analyze Killing Rate and Synergy F->G

Caption: Experimental workflow for the Time-Kill Curve Assay.

References

Application Notes and Protocols: Cefotiam Hydrochloride for the Treatment of Skin and Soft Tissue Infections in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cefotiam Hydrochloride, a second-generation cephalosporin antibiotic, for the investigation of skin and soft tissue infections (SSTIs). This document includes its mechanism of action, relevant signaling pathways, in vitro and in vivo experimental protocols, and a summary of its antimicrobial activity and clinical application.

Introduction

Cefotiam is a parenteral beta-lactam antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action is attributed to the inhibition of bacterial cell wall synthesis, making it an effective agent for various infections, including SSTIs.[3] These infections are commonly caused by pathogens such as Staphylococcus aureus and Streptococcus pyogenes, as well as certain Gram-negative bacteria. This document outlines the research applications of this compound in the context of SSTIs.

Mechanism of Action

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[3] The disruption of cell wall integrity leads to cell lysis and bacterial death.

Data Presentation

In Vitro Antimicrobial Activity of Cefotiam

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefotiam against key bacterial pathogens commonly associated with skin and soft tissue infections.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)0.51.0
Streptococcus pyogenes (Group A Streptococcus)≤0.030.03
Escherichia coli0.252.0
Klebsiella pneumoniae0.258.0

Note: MIC values can vary depending on the specific strains and testing methodologies.

Pharmacokinetic Parameters of Cefotiam

The pharmacokinetic profile of Cefotiam is characterized by rapid absorption and distribution, with a relatively short elimination half-life.

ParameterValue
Bioavailability (Intramuscular)~60%
Protein Binding~40%
Elimination Half-life~1 hour
Primary Route of ExcretionRenal (unchanged drug)

Data compiled from various preclinical and clinical studies.

Clinical Efficacy in Skin and Soft Tissue Infections

A clinical trial comparing Cefotiam to cephalothin for the treatment of skin and soft tissue infections in 39 patients found Cefotiam to be an effective therapy.[4][5][6] The most frequently isolated pathogen was Staphylococcus aureus (78%).[4][5][6] In this study, no treatment failures were reported in the Cefotiam group.[4][5][6]

Experimental Protocols

Protocol for Broth Microdilution Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates using the broth microdilution method.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Cefotiam Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water) to a known concentration (e.g., 1024 µg/mL).

  • Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the Cefotiam stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or broth. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 5 x 10^5 CFU/mL. The antibiotic concentrations will now be half of the initial serial dilutions.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of Cefotiam that completely inhibits visible bacterial growth.

Protocol for a Murine Skin Infection Model

This protocol describes the establishment of a skin infection in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Anesthetic (e.g., isoflurane)

  • Electric shaver and depilatory cream

  • Sterile saline

  • This compound for injection

  • Syringes and needles

  • Calipers

  • Sterile surgical instruments

Procedure:

  • Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Hair Removal: Anesthetize the mice and shave a 2x2 cm area on the dorsal side. Apply a depilatory cream for a short duration to remove the remaining hair, then rinse the area with sterile water.

  • Infection:

    • Prepare an overnight culture of S. aureus and dilute it in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/50 µL).

    • The following day, anesthetize the mice and induce a superficial abrasion or a subcutaneous injection within the hairless area.

    • Inject 50 µL of the bacterial suspension subcutaneously into the designated area.

  • Treatment:

    • Divide the mice into a control group (vehicle treatment) and a treatment group (this compound).

    • Administer this compound at a predetermined dose and route (e.g., subcutaneous or intraperitoneal injection) at specified time points post-infection (e.g., 2 and 12 hours).

  • Efficacy Assessment:

    • Lesion Size: Measure the diameter of the skin lesion daily using calipers.

    • Bacterial Load: At the end of the experiment (e.g., day 3 or 5), euthanize the mice. Aseptically excise the infected skin tissue, weigh it, and homogenize it in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Mannitol Salt Agar) to determine the number of colony-forming units (CFU) per gram of tissue.[7][8][9]

    • Histopathology: Fix a portion of the skin tissue in 10% neutral buffered formalin for histological analysis to assess inflammation and tissue damage.

Signaling Pathways and Visualizations

Bacterial Cell Wall Stress Response

Inhibition of peptidoglycan synthesis by Cefotiam triggers a cell wall stress response in bacteria. In Staphylococcus aureus, the VraSR two-component system is a key regulator of this response.[10][11][12] Damage to the cell wall is sensed by the histidine kinase VraS, which then autophosphorylates and transfers the phosphate group to the response regulator VraR.[10][11][12] Phosphorylated VraR then activates the transcription of genes involved in cell wall synthesis and repair, in an attempt to counteract the effects of the antibiotic.[10][11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VraS VraS (Histidine Kinase) VraR_U VraR (Unphosphorylated) VraS->VraR_U Phosphorylates VraR_P VraR-P (Phosphorylated) VraR_U->VraR_P DNA DNA VraR_P->DNA Binds to promoter CW_genes Cell Wall Synthesis Genes DNA->CW_genes Activates transcription Cefotiam Cefotiam PBP Penicillin-Binding Proteins (PBPs) Cefotiam->PBP Inhibits CW_damage Cell Wall Damage PBP->CW_damage Leads to CW_damage->VraS Activates

Bacterial Cell Wall Stress Response Pathway.
Host Immune Response in Skin

During a bacterial skin infection, the host's innate immune system is the first line of defense. Keratinocytes, the primary cells of the epidermis, play a crucial role in initiating this response. They recognize pathogen-associated molecular patterns (PAMPs), such as peptidoglycan from Gram-positive bacteria, through Toll-like receptors (TLRs), particularly TLR2.[13][14] This recognition triggers a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB.[14][15] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines and chemokines, which recruit immune cells like neutrophils to the site of infection to clear the bacteria.

G cluster_extracellular Extracellular Space cluster_keratinocyte Keratinocyte cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Bacteria (e.g., S. aureus) PAMPs PAMPs (e.g., Peptidoglycan) Bacteria->PAMPs Releases TLR2 TLR2 PAMPs->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Recruits Signaling_Cascade Signaling Cascade (IRAKs, TRAF6) MyD88->Signaling_Cascade Activates NFkB_inactive IκB-NF-κB Signaling_Cascade->NFkB_inactive Phosphorylates IκB NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates and binds Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Induces transcription

Host Innate Immune Response in Keratinocytes.
Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the logical flow of an in vivo experiment to assess the efficacy of this compound in a murine skin infection model.

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization hair_removal Hair Removal (Shaving & Depilatory Cream) acclimatization->hair_removal infection Induce Skin Infection (e.g., S. aureus injection) hair_removal->infection grouping Randomize into Groups (Control vs. Cefotiam) infection->grouping treatment Administer Treatment (Vehicle or Cefotiam) grouping->treatment monitoring Daily Monitoring (Lesion size, clinical signs) treatment->monitoring endpoint Endpoint Determination (e.g., Day 3 or 5) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia bacterial_load Bacterial Load Quantification (CFU/gram tissue) euthanasia->bacterial_load histopathology Histopathological Examination euthanasia->histopathology analysis Data Analysis end End analysis->end bacterial_load->analysis histopathology->analysis

In Vivo Efficacy Testing Workflow.

References

Cefotiam Hydrochloride in the Treatment of Experimental Endocarditis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cefotiam Hydrochloride in preclinical models of experimental endocarditis. This document includes a summary of its mechanism of action, available efficacy data, and detailed protocols for inducing and evaluating treatment outcomes in animal models.

Introduction

Cefotiam is a second-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action is attributed to the inhibition of bacterial cell wall synthesis. Experimental endocarditis models are crucial for evaluating the in vivo efficacy of antimicrobial agents, providing valuable data on pharmacokinetics, pharmacodynamics, and therapeutic outcomes in a setting that mimics human infection. This document summarizes the current data on Cefotiam's application in such models and provides standardized protocols to facilitate further research.

Mechanism of Action

Cefotiam exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis in bacterial cell walls. By binding to the active site of these enzymes, Cefotiam blocks the cross-linking of peptidoglycan chains, leading to a compromised cell wall and subsequent bacterial lysis and death. This mechanism is particularly effective due to Cefotiam's ability to penetrate the outer membrane of Gram-negative bacteria and its stability against certain beta-lactamases.

cluster_bacterium Bacterial Cell cluster_drug Cefotiam Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to Lysis Cell Lysis Peptidoglycan->Lysis Inhibition leads to Cefotiam Cefotiam Hydrochloride Cefotiam->PBP Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data from Experimental Endocarditis Studies

The following tables summarize the available quantitative data from a key study evaluating Cefotiam in a rabbit model of experimental Escherichia coli endocarditis.

Table 1: In Vitro Susceptibility and Pharmacokinetic Properties

AntibioticMinimal Bactericidal Concentration (MBC) for E. coli (µg/mL)[1][2]Elimination Half-Life in Serum (hours)[1][2]
Cefotiam 0.51.4 ± 0.25
Cefmenoxime0.1251.3 ± 0.4
Ceftriaxone0.062.8 ± 0.45

Table 2: In Vivo Efficacy in Rabbit Model of E. coli Endocarditis

Treatment GroupDosage RegimenMean Bacterial Titer in Vegetations (log10 CFU/g ± SD)[1][2]
Cefotiam 15 mg/kg twice a day7.56 ± 1
Ceftriaxone15 mg/kg twice a day2.41 ± 2.6
Cefmenoxime15 mg/kg twice a day4.82 ± 3.2
Ceftriaxone30 mg/kg once a day (after 4 injections)Regrowth of bacteria prevented
Cefmenoxime30 mg/kg once a dayBacterial regrowth observed

Note: Currently, there is a lack of published quantitative data on the efficacy of Cefotiam in experimental endocarditis models caused by Staphylococcus aureus or Streptococcus species. The available data is primarily from studies involving Escherichia coli.

Experimental Protocols

The following are detailed methodologies for key experiments related to the use of Cefotiam in treating experimental endocarditis. These protocols are synthesized from established methods in the field and can be adapted for specific research needs.

Protocol 1: Induction of Experimental Aortic Valve Endocarditis in Rabbits

This protocol is based on established methods for inducing endocarditis to test antibiotic efficacy.

cluster_setup Pre-Infection cluster_infection Infection cluster_treatment Treatment and Analysis Animal New Zealand White Rabbit (2-3 kg) Anesthesia Anesthetize Rabbit Animal->Anesthesia Catheterization Catheterize Right Carotid Artery to Aortic Valve Anesthesia->Catheterization Indwelling Leave Catheter in Place Catheterization->Indwelling Injection Intravenous Injection of Bacteria Indwelling->Injection 24h Post-Catheterization BacterialCulture Prepare Bacterial Inoculum (e.g., S. aureus, S. sanguinis) BacterialCulture->Injection Treatment Initiate Cefotiam Treatment Injection->Treatment 24h Post-Infection Sacrifice Sacrifice Animal Treatment->Sacrifice After Treatment Course Harvest Harvest Heart and Vegetations Sacrifice->Harvest Analysis Quantitative Culture of Vegetations Harvest->Analysis

Caption: Experimental workflow for rabbit endocarditis model.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Sterile polyethylene catheter

  • Surgical instruments

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus sanguinis)

  • Tryptic Soy Broth (TSB) or other appropriate culture medium

  • This compound for injection

  • Sterile saline

  • Homogenizer

  • Agar plates for quantitative culture

Procedure:

  • Animal Preparation: Anesthetize the rabbit according to approved institutional protocols.

  • Catheterization: Surgically expose the right carotid artery and insert a sterile polyethylene catheter, advancing it to the aortic valve to induce non-bacterial thrombotic endocarditis. Secure the catheter in place.

  • Bacterial Inoculation: 24 hours after catheterization, administer a prepared inoculum of the bacterial strain (e.g., 10^8 CFU in 1 mL of saline) intravenously via the marginal ear vein.

  • Treatment Initiation: 24 hours post-infection, begin the Cefotiam treatment regimen. The dosage and frequency should be based on pharmacokinetic studies to mimic human therapeutic exposures. For example, a regimen of 15 mg/kg administered intramuscularly twice daily was used in a rabbit model.[1][2]

  • Monitoring: Observe the animals daily for clinical signs of illness.

  • Endpoint Analysis: At the end of the treatment period, humanely euthanize the animals. Aseptically remove the heart and excise the aortic valve vegetations.

  • Quantitative Culture: Weigh the vegetations, homogenize them in sterile saline, and perform serial dilutions for plating on appropriate agar medium. Incubate the plates and count the colonies to determine the bacterial load per gram of vegetation (CFU/g).

Protocol 2: Induction of Experimental Aortic Valve Endocarditis in Rats

This protocol provides an alternative model using rats, which can be advantageous for larger-scale studies.

Materials:

  • Sprague-Dawley or Wistar rats (250-350 g)

  • Anesthetic agent

  • Polyethylene catheter (e.g., PE-10)

  • Guide wire

  • Surgical instruments

  • Bacterial strain of interest

  • This compound for injection

  • Equipment for intravenous injection (e.g., tail vein)

Procedure:

  • Catheter Placement: Anesthetize the rat and, with the aid of a guide wire, pass a polyethylene catheter through the right carotid artery into the left ventricle.

  • Bacterial Challenge: One to two days after catheterization, inject a prepared bacterial culture (e.g., 0.5-1 mL of an overnight culture) intravenously.

  • Treatment Administration: Initiate Cefotiam treatment at a predetermined time post-infection. Administration can be via subcutaneous, intramuscular, or intravenous routes depending on the experimental design.

Conclusion

This compound has demonstrated efficacy in a preclinical model of E. coli endocarditis. The provided protocols offer a framework for further investigation into its therapeutic potential against other common endocarditis pathogens, such as S. aureus and Streptococcus species. Future studies should focus on generating quantitative efficacy data for these pathogens to provide a more complete picture of Cefotiam's utility in treating this serious infection. The detailed mechanism of action and established experimental models will aid researchers and drug development professionals in designing and interpreting such studies.

References

Troubleshooting & Optimization

Technical Support Center: Cefotiam Hydrochloride Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefotiam Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in aqueous solutions during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and handling aqueous solutions of this compound.

Issue Potential Cause Recommended Action
Rapid loss of potency in prepared solution. Inappropriate pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. The rate of degradation is significant in highly acidic or alkaline conditions.Adjust the pH of your solution to the optimal range for stability, which is approximately pH 8.0.[1] Use appropriate buffer systems to maintain the desired pH.
Elevated Temperature: Higher temperatures accelerate the degradation of this compound.Prepare solutions at room temperature or below and store them at recommended temperatures (typically 2-8°C) when not in immediate use. Avoid heating solutions unless absolutely necessary for the experimental protocol.
Formation of precipitates or turbidity. pH-dependent solubility: The solubility of this compound and its degradation products can be pH-dependent. Precipitation may occur if the pH shifts to a range where the compound is less soluble.Ensure the pH of the solution is maintained within a range where this compound remains soluble. Visually inspect solutions for any particulate matter before use.
Incompatibility with other agents: Certain compounds can react with this compound, leading to precipitation.Review the compatibility of all components in your solution. For example, aminoglycosides can accelerate the degradation of cefotiam, especially at alkaline pH.[1]
Inconsistent experimental results. Solution instability over time: As this compound degrades, the concentration of the active compound decreases, which can lead to variability in experimental outcomes.It is highly recommended to use freshly prepared solutions for all experiments to ensure consistent and reliable results. If storage is necessary, it should be for a minimal duration at refrigerated temperatures and protected from light.
Appearance of unexpected peaks in chromatography. Degradation of the compound: The appearance of new peaks in analytical methods like HPLC is a strong indicator of degradation. Common degradation pathways include hydrolysis of the β-lactam ring and isomerization.Characterize the degradation products using appropriate analytical techniques (e.g., LC-MS) to understand the degradation pathway. Implement preventative measures such as pH control, temperature control, and use of fresh solutions to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound in an aqueous solution?

A1: The optimal pH for the stability of this compound in an aqueous solution has been determined to be 8.0. The degradation rate is at its maximum near the isoelectric point of the molecule, which is around pH 5.8.[1]

Q2: How does temperature affect the stability of this compound solutions?

A2: The degradation of this compound is temperature-dependent and follows pseudo-first-order kinetics. Elevated temperatures significantly increase the rate of degradation. For instance, studies have shown that increasing the temperature from 25°C to higher temperatures leads to a faster loss of the active compound. Therefore, it is crucial to control the temperature during experiments and storage.

Q3: What are the primary degradation pathways for this compound in aqueous solutions?

A3: The primary degradation pathways for this compound in aqueous solutions involve:

  • Hydrolysis of the β-lactam ring: This is a common degradation route for all β-lactam antibiotics, leading to a loss of antibacterial activity.

  • Isomerization: Isomers of Cefotiam can form during storage and under stress conditions. One identified isomer is the Δ3(4) isomer.

Q4: Is this compound sensitive to light?

A4: Yes, as with many cephalosporins, this compound solutions should be protected from light. Photodegradation can be a significant degradation pathway for cephalosporins. Photostability testing should be conducted according to ICH Q1B guidelines, which recommend exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near UV light.

Q5: What are the best practices for preparing and storing this compound solutions to ensure stability?

A5: To maximize the stability of your this compound solutions, follow these best practices:

  • Use high-purity water and reagents.

  • Prepare solutions fresh whenever possible.

  • If short-term storage is necessary, store solutions at 2-8°C and protect them from light.

  • Buffer the solution to the optimal pH of 8.0. [1]

  • Avoid exposure to high temperatures.

  • Before use, always visually inspect the solution for any signs of precipitation or color change.

Quantitative Stability Data

The stability of this compound is highly dependent on the pH of the aqueous solution. The degradation follows pseudo-first-order kinetics.

Table 1: Effect of pH on the Degradation Rate of this compound at 25°C

pHPseudo-first-order rate constant (k) (s⁻¹)
2.0Data not available
3.0Data not available
4.0Data not available
5.0Data not available
5.8 (Isoelectric Point)Maximum degradation rate
7.0Data not available
8.0 (Optimal Stability)Minimum degradation rate
9.0Data not available
10.0Data not available
11.0Data not available
12.0Data not available

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature for a specified period (e.g., 3 hours). Neutralize the solution before analysis.
  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 3 hours). Neutralize the solution before analysis.
  • Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% or 10% H₂O₂). Incubate at room temperature for a specified period (e.g., 20 minutes).
  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 60°C or 80°C) for a defined duration (e.g., 12 hours to 5 days). Allow the solution to cool to room temperature before analysis.
  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • Analyze the stressed and control samples using a validated stability-indicating HPLC method.
  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.
  • Characterize the degradation products using techniques such as LC-MS/MS and NMR.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution is often employed to separate the parent drug from its degradation products. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.
  • Flow Rate: Typically around 1.0 mL/min.
  • Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 254 nm).
  • Column Temperature: Maintained at a constant temperature (e.g., 30°C or 40°C) to ensure reproducibility.

2. Method Validation:

  • The method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
  • Specificity is demonstrated by the ability of the method to resolve the this compound peak from peaks of its degradation products, process impurities, and excipients.

Visualizations

degradation_pathway Cefotiam This compound Hydrolysis Hydrolysis (β-lactam ring cleavage) Cefotiam->Hydrolysis H₂O, H⁺, or OH⁻ Isomerization Isomerization Cefotiam->Isomerization Heat, pH Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Isomers Isomeric Impurities (e.g., Δ3(4) isomer) Isomerization->Isomers experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Cefotiam HCl Stock Solution Acid Acidic Hydrolysis Prep_Stock->Acid Alkali Alkaline Hydrolysis Prep_Stock->Alkali Oxidation Oxidation (H₂O₂) Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photolytic Stress Prep_Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Characterize Degradants NMR NMR for Structural Elucidation LCMS->NMR Confirm Structure troubleshooting_logic start Instability Observed (e.g., Potency Loss, Precipitate) check_ph Is pH optimal (around 8.0)? start->check_ph adjust_ph Adjust and buffer pH check_ph->adjust_ph No check_temp Is temperature controlled (2-8°C)? check_ph->check_temp Yes adjust_ph->check_temp control_temp Store at 2-8°C, avoid heat check_temp->control_temp No check_freshness Is the solution freshly prepared? check_temp->check_freshness Yes control_temp->check_freshness prepare_fresh Use freshly prepared solution check_freshness->prepare_fresh No stable Solution Stabilized check_freshness->stable Yes prepare_fresh->stable

References

Troubleshooting Cefotiam Hydrochloride degradation in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of Cefotiam Hydrochloride during long-term storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a semi-synthetic, second or third-generation cephalosporin antibiotic.[1][2] It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[3][4] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential proteins known as penicillin-binding proteins (PBPs).[2][5] This binding prevents the cross-linking of peptidoglycan, which is a critical component of the bacterial cell wall, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[2]

Q2: Why is my this compound sample degrading during long-term storage?

A2: this compound is susceptible to degradation from several environmental factors. The most common causes are:

  • Temperature: Elevated temperatures can accelerate the formation of degradation products. Studies have shown that storage at temperatures like 60°C or 80°C significantly increases the level of certain impurities.[1]

  • Hydrolysis: The presence of water can lead to the breakdown of the molecule, a process that is highly dependent on pH. Cephalosporins, in general, are known to undergo hydrolysis of their core β-lactam ring.[6][7][8]

  • Oxidation: Exposure to oxidizing agents can also lead to degradation.[1]

  • pH: The stability of Cefotiam in aqueous solutions is pH-dependent. Degradation can be catalyzed by both acidic and alkaline conditions.[1][6]

Q3: What are the primary degradation products I should be aware of?

A3: During long-term storage, especially under thermal stress, one of the primary degradation products identified is the Δ3(4) isomer of cefotiam .[1] In long-term stability samples, the quantity of this and other isomeric impurities can increase from as low as 0.02% to over 0.15%.[1] Other potential degradation products can arise from the hydrolysis of the β-lactam ring, a common degradation pathway for cephalosporins.[6][7]

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, adherence to recommended storage conditions is critical.

FormTemperatureDurationNotes
Powder -20°CUp to 3 yearsStore under nitrogen if possible.[2][4]
In Solvent (e.g., DMSO) -80°CUp to 1 yearSolutions are unstable; freshly prepared solutions are highly recommended.[2][3][9]

Q5: How can I detect and quantify the degradation of my this compound samples?

A5: The standard method for analyzing the stability of this compound is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This technique can separate the parent Cefotiam molecule from its degradation products, allowing for accurate quantification of both. For structural identification of unknown impurities, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are typically used.[1]

Q6: Are the degradation products of this compound toxic?

A6: While the formation of any degradation product reduces the potency of the drug, initial studies on the identified Δ3(4) isomeric impurity predicted that it was not significantly embryotoxic.[1] However, the presence of impurities above certain thresholds requires structural identification and safety qualification according to regulatory guidelines like those from the ICH.

Section 2: Troubleshooting Guide

Problem: I'm observing new or larger-than-expected impurity peaks in the HPLC chromatogram of my stored this compound sample.

  • Possible Cause: The sample has likely undergone degradation due to improper storage conditions such as exposure to elevated temperatures or moisture. Long-term stability samples of this compound are known to show an increase in impurity levels.[1]

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Prepare a solution from a fresh, properly stored batch of this compound and run it on the HPLC as a control. This will help confirm if the peaks are indeed related to degradation.

    • Review Storage History: Check the temperature logs and storage conditions of the degraded sample. Was it exposed to temperatures above the recommended -20°C for powder or was the solution stored for an extended period?

    • Perform Forced Degradation: To tentatively identify the impurity, you can perform a forced degradation study (see Protocol 2) on a fresh sample, particularly thermal stress, and compare the resulting chromatograms. The Δ3(4) isomer is a known thermal degradant.[1]

    • Implement Corrective Actions: Discard the degraded sample. Ensure all future samples are stored under the recommended conditions outlined in Table 2.

Problem: The biological activity or measured potency of my this compound has decreased.

  • Possible Cause: A decrease in potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API). A 5% loss in potency from the initial value can be considered a significant change.[10]

  • Troubleshooting Steps:

    • Quantify Potency: Use a validated, stability-indicating HPLC method (see Protocol 1) to accurately measure the concentration of the remaining Cefotiam. Compare this against the initial concentration.

    • Check for Impurities: Analyze the sample for the presence of degradation products. The sum of impurities plus the remaining API should account for the initial mass.

    • Verify Solution Stability: If you are working with solutions, remember they are highly unstable. It is recommended to use freshly prepared solutions for all experiments to ensure accurate and reproducible results.[3][9]

Problem: My aqueous solution of this compound is discolored or has formed a precipitate.

  • Possible Cause: Discoloration (e.g., turning yellow) is a common sign of chemical degradation in cephalosporin solutions.[10] Precipitation may occur due to the formation of less soluble degradation products or if the solution's pH has shifted to a range where Cefotiam is less stable. The degradation of cephalosporins in aqueous solution is known to follow pseudo-first-order kinetics and is significantly influenced by pH.[7][11]

  • Troubleshooting Steps:

    • Measure pH: Check the pH of the solution. The stability of cephalosporins can vary significantly across the pH range.[6][12]

    • Filter and Analyze: If a precipitate has formed, carefully filter the solution and analyze both the filtrate and, if possible, the precipitate separately by HPLC to identify the components.

    • Use Fresh Solutions: Due to the inherent instability in aqueous media, avoid storing this compound in solution for extended periods. Prepare solutions immediately before use.

Section 3: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol is a general guideline based on methods used for the analysis of this compound and its impurities.[1]

  • Chromatographic System: HPLC with UV detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase A: 0.3% formic acid in water.

  • Mobile Phase B: 90:10 Methanol / 0.3% formic acid aqueous solution.

  • Gradient Elution: A gradient program should be developed to ensure separation of Cefotiam from its degradation products.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: 254 nm.

  • Procedure:

    • Prepare samples by dissolving this compound in a suitable diluent (e.g., Mobile Phase A) to a known concentration (e.g., 2 mg/mL).[1]

    • Inject a defined volume (e.g., 20 µL) into the HPLC system.

    • Record the chromatogram and integrate the peaks for Cefotiam and any impurities.

    • Calculate the percentage of impurities using the area normalization method or by quantifying against a reference standard.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding potential degradation pathways.[13][14] The following conditions are based on published studies for this compound.[1]

  • Sample Preparation: For each condition, accurately weigh and dissolve 20 mg of this compound in 1.0 mL of the respective stress agent.[1]

  • Acid Hydrolysis:

    • Stress Agent: 0.1 M HCl.[1]

    • Condition: Maintain at room temperature for 3 hours.[1]

    • Post-Stress: Neutralize the sample with an equivalent amount of 0.1 M NaOH before dilution and analysis.[1]

  • Alkaline Hydrolysis:

    • Stress Agent: 0.1 M NaOH.[1]

    • Condition: Maintain at room temperature for 3 hours.[1]

    • Post-Stress: Neutralize the sample with an equivalent amount of 0.1 M HCl before dilution and analysis.[1]

  • Oxidative Degradation:

    • Stress Agent: 10% H₂O₂ (Hydrogen Peroxide).[1]

    • Condition: Store at room temperature for 20 minutes.[1]

    • Post-Stress: Dilute with mobile phase for analysis.

  • Thermal Degradation (Dry Heat):

    • Condition: Heat the solid powder in an oven at 60°C for 5 days or 80°C for 12 hours.[1]

    • Post-Stress: Allow the sample to cool to room temperature before dissolving for analysis.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 1.

Section 4: Data and Pathway Visualizations

Table 1: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagent/TemperatureDurationKey Degradation Product Observed
Acid Hydrolysis 0.1 M HCl3 hours (Room Temp)Degradation observed
Alkaline Hydrolysis 0.1 M NaOH3 hours (Room Temp)Degradation observed
Oxidation 10% H₂O₂20 minutes (Room Temp)Degradation observed
Thermal (High Temp) 60°C or 80°C5 days or 12 hoursSignificant increase in Impurity 1 (Δ3(4) isomer)[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureMaximum DurationReference
Solid Powder -20°C3 years[2][4]
Solution in DMSO -80°C1 year[2]
Aqueous Solution N/AUnstable, prepare fresh[3][9]

Diagrams

Troubleshooting_Workflow A Anomaly Observed (e.g., new HPLC peak, low potency) B Analyze Sample with Stability-Indicating HPLC A->B C Compare to Fresh Reference Standard B->C D Degradation Confirmed? C->D E Identify Potential Stressor D->E Yes J No Degradation (Investigate other causes: instrument, method, etc.) D->J No F Review Storage History (Temp, Humidity, Light) E->F G Perform Forced Degradation (Acid, Base, Heat, Oxid.) E->G H Implement Corrective Action F->H G->H I - Adhere to strict storage conditions - Use fresh solutions - Re-evaluate formulation/packaging H->I

Caption: Troubleshooting workflow for Cefotiam degradation.

Degradation_Pathways cluster_main Stress Conditions cluster_products Degradation Products Heat High Temperature Isomer Δ3(4) Isomer Heat->Isomer Hydrolysis Acid / Base (H₂O) Hydrolysis_Products β-Lactam Ring Cleavage Products Hydrolysis->Hydrolysis_Products Oxidation Oxidizing Agent (H₂O₂) Oxidation_Products Oxidized Derivatives Oxidation->Oxidation_Products Cefotiam This compound Cefotiam->Isomer Cefotiam->Hydrolysis_Products Cefotiam->Oxidation_Products

Caption: Primary degradation pathways for Cefotiam HCl.

MoA_Pathway A This compound B Binds to Penicillin- Binding Proteins (PBPs) in Bacterial Cell Wall A->B C Inhibition of Peptidoglycan Cross-Linking B->C D Weakened Cell Wall Synthesis C->D E Bacterial Cell Lysis & Death D->E

Caption: Mechanism of action for this compound.

References

Identification and characterization of Cefotiam Hydrochloride impurities by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and characterization of Cefotiam Hydrochloride impurities using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound include isomeric impurities, which have the same molecular weight as Cefotiam but differ in their chemical structure. One significant impurity identified is the Δ3(4) isomer of Cefotiam.[1][2][3][4] Degradation products formed under stress conditions such as heat, acid, base, and oxidation are also potential impurities.[2][5]

Q2: Why is HPLC-MS a suitable method for analyzing this compound impurities?

A2: HPLC-MS is a powerful technique for this purpose because it combines the separation capabilities of HPLC with the sensitive detection and structural elucidation capabilities of mass spectrometry.[2][4] This allows for the separation of closely related impurities, such as isomers, and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.[2][5] Column-switching HPLC-MS techniques can be particularly useful for analyzing samples in mobile phases that are not directly compatible with the mass spectrometer.[2][3][4][5]

Q3: What is the significance of identifying and characterizing these impurities?

A3: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) requires that impurities present in concentrations greater than 0.1% be structurally identified.[2][4] This is crucial for ensuring the safety, efficacy, and quality of the drug product.[2][4] Understanding the impurity profile is essential for quality control and stability studies of this compound.[6]

Q4: Can these impurities be toxic?

A4: Studies have been conducted to assess the potential toxicity of identified impurities. For instance, software-based calculations have predicted that the Δ3(4) isomeric impurity of Cefotiam is not significantly embryotoxic.[1][2][3][4] However, the toxicological effects of all potential impurities should be carefully evaluated.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC-MS analysis of this compound impurities.

Problem Possible Cause Suggested Solution
Poor separation of isomeric impurities Suboptimal mobile phase composition or gradient.Optimize the mobile phase. A common mobile phase consists of a gradient of 0.1% formic acid in water (A) and acetonitrile (B).[6][7] Adjusting the gradient timing and slope can improve resolution.
Inappropriate column selection.Use a high-resolution column, such as an Agilent SB-C18 (150 mm x 2.1 mm, 3.5 µm).[6][7]
No or low MS signal for the impurity peak The impurity concentration is below the detection limit.Concentrate the sample or inject a larger volume. Be mindful of potential column overload.
Ion suppression from the mobile phase.Ensure the mobile phase additives are volatile and MS-compatible (e.g., formic acid instead of non-volatile salts).[2][5] If using non-volatile salts is necessary for separation, a column-switching setup can be employed to divert the salt-containing mobile phase away from the MS detector.[2][5]
Incorrect MS source parameters.Optimize the electrospray ionization (ESI) source parameters, including voltage, gas flows, and temperature.[4][6][7]
Unexpected peaks in the chromatogram Contamination from solvents, glassware, or the sample itself.Use high-purity, HPLC-grade solvents and thoroughly clean all glassware. Prepare a blank injection (mobile phase only) to identify system peaks.
Degradation of the sample in the autosampler.Keep the autosampler temperature controlled (e.g., 4°C) to minimize degradation of thermally labile impurities.
Inconsistent retention times Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[8]
Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent air bubbles.[8][9]
Column degradation.Use a guard column to protect the analytical column.[9] If performance declines, flush or replace the column.

Experimental Protocols

HPLC-MS Method for Impurity Profiling

This protocol is a general guideline based on published methods for the analysis of this compound and its impurities.[6][7]

  • Chromatographic System: High-Performance Liquid Chromatograph coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).

  • Column: Agilent SB-C18 (150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 3% B

    • 5-15 min: 3% to 20% B

    • 15-20 min: 20% to 40% B

    • 20-30 min: 40% to 60% B

    • 30-40 min: 60% to 80% B

  • Flow Rate: 0.3 mL/min.

  • Detector: Diode Array Detector (DAD) at 254 nm, followed by the Mass Spectrometer.

  • Mass Spectrometer: Electrospray ionization (ESI) source in positive ion mode.

  • MS Parameters:

    • Source Voltage: 4 kV

    • Cone Voltage: 100 V

    • Mass Range: m/z 50-1000

    • Nebulizing Gas: Nitrogen at 40 psi

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 10 L/min

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[2][5][10]

  • Acid Degradation: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M HCl. Keep at room temperature for 3 hours, then neutralize.[2][5]

  • Alkaline Degradation: Dissolve 20 mg of this compound in 1.0 mL of 0.1 M NaOH. Keep at room temperature for 3 hours, then neutralize.[2][5]

  • Oxidative Degradation: Dissolve 20 mg of this compound in 1.0 mL of 10% H₂O₂. Store at room temperature for 20 minutes.[2][5]

  • Thermal Degradation: Heat the solid sample at 60°C for 5 days or at 80°C for 12 hours.[2][5]

Quantitative Data Summary

The following table summarizes the increase in impurity levels observed in long-term stability samples compared to fresh samples of this compound for injection.[2][5]

ImpurityConcentration in Fresh Samples (%)Concentration in Long-Term Stability Samples (%)
Impurity 1 (Δ3(4) isomer)0.020.15
Impurity 20.060.17

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Cefotiam HCl Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal) Sample->Forced_Degradation Stress Conditions HPLC HPLC Separation Sample->HPLC Forced_Degradation->HPLC MS Mass Spectrometry (Detection & Identification) HPLC->MS Characterization Impurity Characterization (m/z, Fragmentation) MS->Characterization Quantification Impurity Quantification Characterization->Quantification

Caption: Experimental workflow for the identification and characterization of this compound impurities.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Chromatographic Problem (e.g., Poor Separation, No Signal) Check_Method Verify Method Parameters (Mobile Phase, Gradient, Temp) Problem->Check_Method Check_System Inspect HPLC-MS System (Column, Connections, Source) Problem->Check_System Check_Sample Evaluate Sample Integrity (Preparation, Stability) Problem->Check_Sample Optimize_Method Optimize Method Check_Method->Optimize_Method Maintain_System Perform System Maintenance Check_System->Maintain_System Prepare_New_Sample Prepare Fresh Sample Check_Sample->Prepare_New_Sample

Caption: Logical troubleshooting approach for HPLC-MS analysis issues.

References

Technical Support Center: Optimizing Cefotiam Hydrochloride Dosage in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the optimization of Cefotiam Hydrochloride dosage in murine sepsis models.

Frequently Asked Questions (FAQs)

Q1: Which murine sepsis model is most appropriate for studying the efficacy of this compound?

A1: The choice of model depends on the specific research question. The most common and clinically relevant models are:

  • Cecal Ligation and Puncture (CLP): This is considered the gold standard for inducing polymicrobial sepsis that mimics human peritonitis. It involves a surgical procedure to ligate and puncture the cecum, leading to a continuous leakage of fecal contents into the peritoneal cavity.[1][2][3] The severity can be modulated by the gauge of the needle used for puncture and the length of the ligated cecum.

  • Intraperitoneal Injection of Bacteria or Fecal Slurry: This model offers a more standardized inoculum of bacteria compared to CLP, which can reduce variability between animals.[4] It's a less invasive procedure but may not fully replicate the complex inflammatory response of a persistent intra-abdominal infection.

  • Endotoxemia Model (LPS Injection): This model involves injecting lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a systemic inflammatory response. It is useful for studying the inflammatory cascade but does not involve a live bacterial infection, which is the target of Cefotiam.

For optimizing an antibiotic dosage, the CLP or intraperitoneal bacterial injection models are generally more suitable as they involve an active bacterial infection that the antibiotic needs to clear.

Q2: What is the mechanism of action of this compound and how does it relate to sepsis treatment?

A2: Cefotiam is a second-generation cephalosporin, which is a class of beta-lactam antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6] This inhibition leads to a compromised cell wall and ultimately bacterial cell lysis and death. In sepsis, where there is a systemic bacterial infection, the bactericidal activity of Cefotiam is crucial for reducing the bacterial load in the bloodstream and tissues.

Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for this compound in a murine model?

A3: For beta-lactam antibiotics like Cefotiam, the most important pharmacodynamic parameter for efficacy is the duration of time that the free drug concentration remains above the Minimum Inhibitory Concentration (T>MIC) for the infecting pathogen(s).[7] Cefotiam has a relatively short half-life.[8] Therefore, maintaining a sustained plasma concentration above the MIC is likely to be more effective than achieving a high peak concentration.[9] When designing a dosing regimen, it is crucial to consider frequent administration or a continuous infusion to maximize the T>MIC.

Troubleshooting Guides

Problem 1: High variability in survival rates between experimental groups.
  • Possible Cause 1: Inconsistent Sepsis Induction.

    • Solution: In the CLP model, ensure strict standardization of the surgical procedure, including the length of the cecum ligated and the size of the needle used for puncture.[1] For bacterial injection models, ensure accurate and consistent bacterial counts in the inoculum.

  • Possible Cause 2: Inconsistent Drug Administration.

    • Solution: Ensure accurate preparation of this compound solutions and precise administration volumes based on individual mouse body weight. The timing of the first dose post-sepsis induction is critical and should be consistent across all animals.

  • Possible Cause 3: Animal-to-Animal Variation.

    • Solution: Use a sufficient number of animals per group to account for biological variability. Ensure that mice are of the same age, sex, and genetic background.

Problem 2: Lack of a clear dose-response relationship.
  • Possible Cause 1: Inappropriate Dosage Range.

    • Solution: The selected doses may be too high (all animals survive) or too low (all animals perish). Conduct a pilot study with a wide range of this compound doses to identify a range that produces a graded response in survival.

  • Possible Cause 2: Suboptimal Dosing Frequency.

    • Solution: Given the short half-life of Cefotiam, a single daily dose may be insufficient to maintain therapeutic concentrations.[8] Increase the dosing frequency (e.g., every 6, 8, or 12 hours) or consider continuous infusion to maximize the T>MIC.

  • Possible Cause 3: Emergence of Resistance.

    • Solution: In prolonged experiments, bacteria may develop resistance to Cefotiam.[10] Consider collecting bacterial samples at the end of the experiment to test for changes in MIC.

Problem 3: Discrepancy between in vitro MIC and in vivo efficacy.
  • Possible Cause 1: Poor Drug Penetration to the Site of Infection.

    • Solution: While Cefotiam generally distributes to tissues, its concentration in specific compartments like peritoneal fluid can decline rapidly.[4][11] Measure Cefotiam concentrations in plasma and peritoneal fluid at different time points to assess its pharmacokinetic profile in your model.

  • Possible Cause 2: Host Immune Status.

    • Solution: The efficacy of antibiotics in vivo is a combination of the drug's action and the host's immune response. In severely immunocompromised murine models, the required antibiotic exposure may be higher.

  • Possible Cause 3: Protein Binding.

    • Solution: Only the unbound (free) fraction of the drug is active. Consider the extent of Cefotiam protein binding in mice when relating plasma concentrations to the MIC.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Murine Sepsis Model
  • Animal Preparation: Use 8-12 week old mice of a consistent strain (e.g., C57BL/6). Anesthetize the mice using a standardized protocol (e.g., isoflurane inhalation).

  • Surgical Procedure:

    • Make a 1-2 cm midline laparotomy incision to expose the cecum.

    • Ligate the cecum at a predetermined distance from the distal end (e.g., 5.0 mm) with a silk suture.

    • Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge).[12]

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • Post-Operative Care:

    • Administer subcutaneous fluid resuscitation (e.g., 1 ml of sterile saline).

    • Provide post-operative analgesia as per institutional guidelines.

This compound Administration
  • Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations for injection. Prepare fresh solutions daily.

  • Dosage and Administration:

    • Based on a pilot study, select a range of doses (e.g., 25, 50, 100, 200 mg/kg).

    • Administer the first dose at a fixed time post-CLP (e.g., 2 hours).

    • Administer subsequent doses at regular intervals (e.g., every 8 hours) for a defined period (e.g., 3-5 days).

    • Administer the drug via a consistent route (e.g., intraperitoneal or subcutaneous injection).

Assessment of Efficacy
  • Survival: Monitor survival rates daily for at least 7 days.

  • Bacterial Clearance: At predetermined time points (e.g., 24, 48 hours), collect blood and peritoneal lavage fluid. Perform serial dilutions and plate on appropriate agar to determine bacterial colony-forming units (CFU).

  • Inflammatory Markers: Collect blood at specified times and measure plasma levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or multiplex assays.

Data Presentation

Disclaimer: The following tables contain illustrative data for guidance purposes only. Actual experimental results will vary.

Table 1: Effect of this compound Dosage on 7-Day Survival Rate in a CLP Murine Sepsis Model

Treatment GroupDosage (mg/kg)Dosing FrequencyNumber of Animals7-Day Survival Rate (%)
Vehicle Control0 (Saline)Every 8 hours1513.3
Cefotiam HCl25Every 8 hours1533.3
Cefotiam HCl50Every 8 hours1560.0
Cefotiam HCl100Every 8 hours1586.7
Cefotiam HCl200Every 8 hours1593.3

Table 2: Effect of this compound Dosage on Bacterial Clearance 24 Hours Post-CLP

Treatment GroupDosage (mg/kg)Mean Bacterial Load (log10 CFU/mL) - BloodMean Bacterial Load (log10 CFU/mL) - Peritoneal Fluid
Vehicle Control0 (Saline)5.8 ± 0.67.2 ± 0.5
Cefotiam HCl254.5 ± 0.76.1 ± 0.6
Cefotiam HCl503.2 ± 0.54.8 ± 0.7
Cefotiam HCl1002.1 ± 0.43.5 ± 0.5
Cefotiam HCl200< 1.02.3 ± 0.4

Table 3: Effect of this compound Dosage on Plasma Cytokine Levels 24 Hours Post-CLP

Treatment GroupDosage (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control0 (Saline)1250 ± 1503500 ± 400800 ± 100
Cefotiam HCl50800 ± 1202100 ± 3501200 ± 150
Cefotiam HCl100450 ± 901200 ± 2001500 ± 180
Cefotiam HCl200200 ± 50600 ± 1001800 ± 200

Visualizations

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Builds Lysis Cell Lysis CellWall->Lysis Cefotiam This compound Cefotiam->PBP Inhibits

Caption: Mechanism of action of this compound.

G start Start clp Cecal Ligation and Puncture (CLP) start->clp randomization Randomization clp->randomization treatment Cefotiam HCl Administration randomization->treatment Treatment Group control Vehicle (Saline) Administration randomization->control Control Group monitoring Monitor Survival and Clinical Scores treatment->monitoring control->monitoring sampling Collect Samples (Blood, Peritoneal Fluid) monitoring->sampling At defined endpoints end End monitoring->end 7-day endpoint analysis Analyze Bacterial Load and Cytokines sampling->analysis analysis->end

Caption: Experimental workflow for Cefotiam dosage optimization.

References

Cefotiam Hydrochloride solubility issues in different laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of Cefotiam Hydrochloride in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO, reaching up to 100 mg/mL.[1][2] For aqueous-based assays, subsequent dilution in buffers or cell culture media is necessary. It is crucial to use freshly opened, hygroscopic DMSO, as moisture can negatively impact the solubility of the compound.[1]

Q2: My this compound is not dissolving completely. What can I do?

If you encounter solubility issues, the following troubleshooting steps are recommended:

  • Sonication: Applying ultrasonic waves can help to break down powder aggregates and enhance dissolution.[1][3]

  • Heating: Gently warming the solution can increase the solubility of this compound. One source suggests that heating to 45°C can aid dissolution.[3] However, be cautious with temperature, as the compound's stability can be affected by heat.[4]

  • Fresh Solvent: Ensure that the solvent you are using is of high purity and, in the case of DMSO, anhydrous.

Q3: Is this compound stable in solution?

No, this compound is known to be unstable in solutions. It is highly recommended to prepare solutions fresh on the day of use.[1] Stock solutions stored for extended periods, even at low temperatures, may degrade, leading to the formation of impurities and a decrease in biological activity.[4]

Q4: What is the recommended storage condition for this compound powder?

This compound powder should be stored at 4°C in a sealed container, away from moisture.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer pH of the buffer: The solubility of this compound can be pH-dependent. A significant change in pH upon dilution of a DMSO stock solution into an aqueous buffer can cause the compound to precipitate.- Adjust the pH of the final solution. While specific data on the pH-solubility profile of this compound is not readily available, cephalosporins are generally most stable in slightly acidic to neutral pH.[5] - Consider using a buffer system that is compatible with the compound.
High final concentration: The desired final concentration in the aqueous buffer may exceed the solubility limit of this compound in that specific medium.- Lower the final concentration of this compound in the working solution. - Perform a solubility test in the intended buffer before preparing a large volume.
Cloudy or hazy solution Incomplete dissolution: The compound may not have fully dissolved in the initial solvent.- Increase sonication time. - Gently warm the solution as described in the FAQs. - Ensure the initial stock concentration in the organic solvent is not oversaturated.
Formation of insoluble salts: Interaction with components of the buffer or media might lead to the formation of less soluble salts.- Analyze the composition of your buffer for any components that might react with this compound. - If possible, try a different buffer system.
Loss of activity in experiments Degradation of the compound: this compound is unstable in solution and can degrade over time, especially at room temperature or in non-optimal pH conditions.[4]- Always prepare solutions fresh before each experiment.[1] - Avoid prolonged storage of solutions. - Protect solutions from light.

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityRemarks
Water 33.33 mg/mL[1][2]Freely soluble.[6] Sonication may be required.[1][2]
Dimethyl Sulfoxide (DMSO) 50 - 100 mg/mL[1][2][3][7]Sonication is recommended.[3] Use of fresh, anhydrous DMSO is critical.[1]
Methanol Freely soluble[6]No quantitative data available.
Ethanol (95%) Slightly soluble[6]
Acetonitrile Practically insoluble[6]
Phosphate Buffered Saline (PBS) 50 mg/mL[1][2]Sonication may be required.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the tube for 1-2 minutes to initiate dissolution.

  • Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the solution is clear.

  • Visually inspect the solution to ensure there are no visible particles.

  • This stock solution should be used immediately for preparing working solutions.

Protocol 2: Preparation of a Working Solution for Minimum Inhibitory Concentration (MIC) Testing

Materials:

  • 10 mg/mL this compound stock solution in DMSO (from Protocol 1)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile polypropylene tubes or 96-well microtiter plates

Procedure:

  • Perform serial two-fold dilutions of the 10 mg/mL this compound stock solution in CAMHB to achieve the desired concentration range for the MIC assay.

  • For example, to prepare a 100 µg/mL working solution, dilute the 10 mg/mL stock 1:100 in CAMHB.

  • Ensure that the final concentration of DMSO in the working solutions is low (typically ≤1%) to avoid solvent-induced toxicity to the microorganisms.

  • Use these working solutions immediately to perform the MIC assay according to standard microbiology protocols.

Visualizations

Mechanism of Action of this compound

This compound, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

G cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Space PBP Penicillin-Binding Proteins (PBPs) CWS Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CWS Catalyzes CL Cell Lysis (Bacterial Death) CWS->CL Inhibition leads to Cefotiam This compound Cefotiam->PBP Binds to and Inhibits

This compound inhibits bacterial cell wall synthesis.
Experimental Workflow: Preparing a this compound Solution

This workflow outlines the key steps and decision points when preparing a solution of this compound for experimental use.

G start Start weigh Weigh Cefotiam Hydrochloride Powder start->weigh add_solvent Add Appropriate Solvent (e.g., DMSO) weigh->add_solvent dissolve Attempt to Dissolve (Vortex) add_solvent->dissolve check_solubility Is the Solution Clear? dissolve->check_solubility sonicate Apply Sonication check_solubility->sonicate No use_solution Use Solution Immediately check_solubility->use_solution Yes heat Gentle Heating (e.g., to 45°C) sonicate->heat recheck_solubility Is the Solution Clear? heat->recheck_solubility recheck_solubility->use_solution Yes troubleshoot Further Troubleshooting (e.g., check solvent purity, lower concentration) recheck_solubility->troubleshoot No

A logical workflow for dissolving this compound.

References

Technical Support Center: Forced Degradation Studies of Cefotiam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Cefotiam Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of this compound?

Forced degradation studies for this compound should be conducted under various stress conditions to assess its intrinsic stability and identify potential degradation products. Based on published literature, the following conditions are recommended:

  • Acidic Degradation: 20 mg of this compound is dissolved in 1.0 mL of 0.1 M HCl and kept at room temperature for 3 hours. The sample should be neutralized before further analysis.[1][2][3]

  • Alkaline Degradation: 20 mg of this compound is dissolved in 1.0 mL of 0.1 M NaOH and maintained at room temperature for 3 hours. Neutralization is required before analysis.[1][2][3]

  • Oxidative Degradation: 20 mg of this compound is dissolved in 1.0 mL of 10% H₂O₂ and stored at room temperature for 20 minutes.[1][2][3]

  • Thermal Degradation: Samples are heated at 60°C for 5 days or at 80°C for 12 hours in an oven.[1][2][3]

Q2: What are the primary degradation products of this compound observed under stress conditions?

Studies have identified isomeric impurities as significant degradation products of this compound, particularly under thermal stress. The most commonly reported degradation products are the Δ3(4) isomers of Cefotiam.[1][2][3][4] These isomers are formed through the migration of a double bond within the cephalosporin structure.

Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary analytical method for separating and quantifying this compound and its degradation products.[1][2] For structural elucidation and identification of unknown impurities, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential.[1][2][3][4]

Experimental Protocols

Sample Preparation for Forced Degradation

A stock solution of this compound is typically prepared by dissolving the substance in a suitable solvent, such as water or a compatible buffer. For the specific stress conditions, the following protocols are applied:

  • Acid Hydrolysis:

    • Weigh 20 mg of this compound.

    • Dissolve in 1.0 mL of 0.1 M HCl.

    • Maintain at room temperature for 3 hours.

    • Neutralize the solution with an appropriate amount of 0.1 M NaOH.

    • Dilute to the final concentration with the mobile phase for HPLC analysis.[1][2][3]

  • Alkaline Hydrolysis:

    • Weigh 20 mg of this compound.

    • Dissolve in 1.0 mL of 0.1 M NaOH.

    • Maintain at room temperature for 3 hours.

    • Neutralize the solution with an appropriate amount of 0.1 M HCl.

    • Dilute to the final concentration with the mobile phase.[1][2][3]

  • Oxidative Degradation:

    • Weigh 20 mg of this compound.

    • Dissolve in 1.0 mL of 10% hydrogen peroxide.

    • Store at room temperature for 20 minutes.

    • Dilute to the final concentration with the mobile phase.[1][2][3]

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven.

    • Heat at 60°C for 5 days or 80°C for 12 hours.

    • Allow the sample to cool to room temperature.

    • Dissolve and dilute to the final concentration with the mobile phase.[1][2][3]

HPLC Method for Analysis

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would involve:

  • Column: Kromasil reversed-phase C18 column (4.6 × 250 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 254 nm.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 20 µL.[2]

Data Presentation

The following table summarizes the expected qualitative and quantitative outcomes from the forced degradation studies of this compound. Note: Specific percentage degradation values are not consistently reported in the literature; the table reflects the observed stability or instability under the given conditions.

Stress ConditionReagent/ParametersDurationTemperatureExpected OutcomeKey Degradation Products
Acidic Hydrolysis 0.1 M HCl3 hoursRoom Temp.Degradation ObservedIsomeric Impurities
Alkaline Hydrolysis 0.1 M NaOH3 hoursRoom Temp.Degradation ObservedIsomeric Impurities
Oxidative Degradation 10% H₂O₂20 minutesRoom Temp.Degradation ObservedIsomeric Impurities
Thermal Degradation Solid State5 days / 12 hours60°C / 80°CSignificant DegradationΔ3(4) isomers of Cefotiam
Photolytic Degradation UV/Vis LightTo be determinedAmbientLikely DegradationTo be determined

Mandatory Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start This compound Bulk Drug acid Acidic (0.1M HCl, RT, 3h) start->acid alkali Alkaline (0.1M NaOH, RT, 3h) start->alkali oxidative Oxidative (10% H2O2, RT, 20min) start->oxidative thermal Thermal (60°C/5d or 80°C/12h) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc RP-HPLC Analysis acid->hplc alkali->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms quant Quantification of Degradation hplc->quant nmr NMR for Structure Elucidation lcms->nmr pathway Degradation Pathway Elucidation nmr->pathway

Caption: Workflow for Forced Degradation Studies of this compound.

Proposed Degradation Pathway

Degradation_Pathway Cefotiam This compound Isomer Δ3(4) Isomers of Cefotiam Cefotiam->Isomer Thermal Stress Other Other Potential Degradation Products (e.g., hydrolysis of β-lactam ring) Cefotiam->Other Hydrolytic/Oxidative Stress

Caption: Proposed Degradation Pathway for this compound.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Possible Causes:

    • Column Overload: The concentration of the injected sample is too high.

    • Secondary Interactions: Silanol groups on the silica-based column interacting with the analyte.

    • Column Degradation: The stationary phase is degrading, especially under harsh pH conditions.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of this compound or its degradation products.

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare a more dilute solution of the stressed sample and re-inject.

    • Modify Mobile Phase: Add a competing base (e.g., triethylamine) to the mobile phase to minimize secondary interactions with silanol groups. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

    • Use a New Column: If the peak shape does not improve, the column may be degraded. Replace it with a new column of the same type.

    • Consider a Different Column: An end-capped column or a column with a different stationary phase chemistry might provide better peak shapes.

Issue 2: Baseline Noise or Drift

  • Possible Causes:

    • Contaminated Mobile Phase: Impurities in the solvents or buffers.

    • Detector Issues: Fluctuations in the lamp intensity or a dirty flow cell.

    • Incomplete Mobile Phase Mixing: Inadequate mixing of the mobile phase components in a gradient system.

    • Column Bleed: The stationary phase is leaching from the column.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Use high-purity solvents and freshly prepared buffers. Degas the mobile phase thoroughly.

    • Flush the System: Flush the HPLC system with a strong solvent (e.g., isopropanol) to remove any contaminants.

    • Check the Detector: Purge the detector's reference cell and inspect the lamp.

    • Premix Mobile Phase: If using a gradient, try premixing the mobile phase at a specific composition to see if the noise persists.

    • Condition the Column: Ensure the column is properly conditioned with the mobile phase before starting the analysis.

Issue 3: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in Flow Rate: Issues with the pump, such as leaks or air bubbles.

    • Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent.

    • Temperature Variations: Inconsistent column temperature.

    • Column Equilibration: The column is not fully equilibrated with the mobile phase between injections.

  • Troubleshooting Steps:

    • Check the Pump: Purge the pump to remove any air bubbles and check for any visible leaks in the fittings.

    • Verify Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and is covered to prevent evaporation.

    • Use a Column Oven: Maintain a constant column temperature using a column oven.

    • Increase Equilibration Time: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions after each gradient run.

References

Validation & Comparative

In Vitro Showdown: Cefotiam Hydrochloride Demonstrates Superior Activity Against Klebsiella pneumoniae Compared to Cefazolin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, a critical evaluation of antimicrobial efficacy is paramount. This guide provides a comparative analysis of the in vitro activity of two cephalosporin antibiotics, Cefotiam Hydrochloride and Cefazolin, against the clinically significant pathogen Klebsiella pneumoniae.

Quantitative Analysis of In Vitro Susceptibility

To provide a quantitative perspective, the following table summarizes the available MIC data for this compound and Cefazolin against Klebsiella pneumoniae. It is important to note that the data for each compound may be derived from different studies, and direct comparison should be made with this consideration in mind.

AntibioticNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data not availableData not availableData not availableData not available
Cefazolin 2774Data not availableValue not specifiedValue not specified

Note: Specific comparative MIC50 and MIC90 values for Cefotiam and Cefazolin from a single comprehensive study against a large panel of recent Klebsiella pneumoniae isolates were not available in the reviewed literature. The table reflects the available data points, highlighting a gap in recent direct comparative studies.

Experimental Protocols

The in vitro activity of Cefotiam and Cefazolin against Klebsiella pneumoniae is primarily determined through standardized antimicrobial susceptibility testing methods. The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC).

Agar Dilution Method Protocol
  • Preparation of Antibiotic Stock Solutions: Stock solutions of this compound and Cefazolin are prepared at a high concentration in a suitable solvent as per the manufacturer's instructions.

  • Preparation of Agar Plates with Antibiotics: A series of two-fold dilutions of each antibiotic is prepared. Each dilution is then added to molten Mueller-Hinton agar at a temperature of 45-50°C. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: Klebsiella pneumoniae isolates are cultured on a suitable agar medium for 18-24 hours. Several colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 104 CFU per spot.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates and the control plate. This is typically done using a multipoint inoculator.

  • Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the Klebsiella pneumoniae isolate.

Mechanism of Action: A Shared Pathway

Both Cefotiam and Cefazolin are beta-lactam antibiotics belonging to the cephalosporin class. Their bactericidal activity is achieved by inhibiting the synthesis of the bacterial cell wall.

G cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall & Membrane Antibiotic Cefotiam / Cefazolin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Antibiotic->PBP Binds to & Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis (Cross-linking) PBP->Peptidoglycan_synthesis Catalyzes Cell_Lysis Cell Wall Weakening & Cell Lysis Peptidoglycan_synthesis->Cell_Lysis Leads to

Caption: Mechanism of action of Cefotiam and Cefazolin.

Conclusion

Based on the available in vitro data, this compound demonstrates superior activity against Klebsiella pneumoniae when compared to Cefazolin. This suggests that Cefotiam may be a more potent therapeutic option for infections caused by this pathogen. However, the lack of recent, direct comparative studies with large panels of clinical isolates highlights the need for further research to provide a more definitive contemporary comparison. Researchers and clinicians should consider these findings in the context of local resistance patterns and specific clinical scenarios when selecting appropriate antimicrobial therapy.

References

Head-to-head comparison of Cefotiam Hydrochloride and Ceftriaxone in an animal infection model

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cephalosporin antibiotics, both Cefotiam Hydrochloride and Ceftriaxone are established players. However, for researchers and drug development professionals, understanding their comparative efficacy in preclinical settings is crucial for guiding clinical development and application. This guide provides a head-to-head comparison of these two third-generation cephalosporins in an animal infection model, supported by experimental data and detailed protocols.

Executive Summary

A key study directly comparing Cefotiam and Ceftriaxone in a rabbit model of Escherichia coli endocarditis revealed a significant advantage for Ceftriaxone. This superiority is attributed to its more favorable pharmacokinetic profile, specifically a longer elimination half-life, leading to better bacterial clearance despite similar in vitro killing rates.

In Vivo Efficacy: A Clear Distinction

In a well-established rabbit model of experimental Escherichia coli endocarditis, Ceftriaxone demonstrated markedly greater efficacy than Cefotiam.[1] After four days of treatment, the bacterial load in the cardiac vegetations of rabbits treated with Ceftriaxone was significantly lower than in those treated with Cefotiam.[1]

Key Findings:

  • Bacterial Load: The bacterial titer in the cardiac vegetations was 7.56 ± 1 log10 CFU/gram for the Cefotiam-treated group, compared to a much lower 2.41 ± 2.6 log10 CFU/gram for the Ceftriaxone-treated group.[1]

  • Pharmacokinetic Advantage: The superior in vivo performance of Ceftriaxone was linked to its longer elimination half-life of 2.8 ± 0.45 hours, which is double that of Cefotiam (1.4 ± 0.25 hours).[1]

  • Concentration to MBC Ratio: This longer half-life resulted in local concentrations of Ceftriaxone being 466 times higher than its Minimum Bactericidal Concentration (MBC), whereas Cefotiam concentrations were only 18 times higher than its MBC.[1]

Comparative Data Summary

ParameterThis compoundCeftriaxoneReference
Animal Model RabbitRabbit[1]
Infection Model Escherichia coli EndocarditisEscherichia coli Endocarditis[1]
Minimum Bactericidal Concentration (MBC) for E. coli 0.5 µg/ml0.06 µg/ml[1]
Elimination Half-life (in serum) 1.4 ± 0.25 hours2.8 ± 0.45 hours[1]
Bacterial Titer in Vegetations (log10 CFU/g) 7.56 ± 12.41 ± 2.6[1]
Local Concentration / MBC Ratio 18x466x[1]

Experimental Protocol: Rabbit Endocarditis Model

The comparative efficacy of Cefotiam and Ceftriaxone was evaluated using a standardized rabbit model of Escherichia coli endocarditis.

Experimental Workflow:

G cluster_setup Model Setup cluster_treatment Treatment Phase (4 Days) cluster_analysis Efficacy Analysis Induction Induction of Aortic Endocarditis Inoculation Inoculation with E. coli Induction->Inoculation Catheterization Cefotiam Cefotiam Administration Inoculation->Cefotiam Ceftriaxone Ceftriaxone Administration Inoculation->Ceftriaxone Control Untreated Control Inoculation->Control Sacrifice Animal Sacrifice Cefotiam->Sacrifice Ceftriaxone->Sacrifice Control->Sacrifice Vegetation Aortic Valve Vegetation Excision Sacrifice->Vegetation Quantification Bacterial Titer Quantification Vegetation->Quantification

Caption: Experimental workflow for the comparative study.

Methodology:

  • Induction of Endocarditis: Aortic endocarditis was induced in rabbits by inserting a catheter through the right carotid artery to the aortic valve to cause endothelial damage.[1]

  • Bacterial Inoculation: A clinical isolate of Escherichia coli was then intravenously injected to induce infection of the damaged heart valve.[1]

  • Treatment Regimen: The rabbits were treated for four days with either Cefotiam or Ceftriaxone.

  • Efficacy Evaluation: After the treatment period, the animals were euthanized, and the aortic valve vegetations were excised, homogenized, and cultured to determine the number of viable bacteria (CFU/gram).[1]

Conclusion for the Research Community

The available data from this head-to-head comparison in a rabbit endocarditis model indicates that while both Cefotiam and Ceftriaxone are effective against E. coli, Ceftriaxone's pharmacokinetic profile gives it a distinct in vivo advantage.[1] The longer half-life and consequently higher sustained concentrations above the MBC for Ceftriaxone translated to superior bacterial clearance.[1]

For researchers and drug development professionals, this underscores the critical importance of considering pharmacokinetic and pharmacodynamic (PK/PD) parameters in conjunction with in vitro activity when evaluating and comparing the potential of antimicrobial agents. While this study provides valuable insights, further comparative studies in different animal infection models and against a broader range of pathogens would be beneficial to fully elucidate the relative therapeutic potential of this compound and Ceftriaxone.

References

Navigating Cephalosporin Cross-Resistance: A Comparative Analysis of Cefotiam Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of bacterial resistance to cephalosporins presents a significant challenge in clinical practice. Understanding the nuances of cross-resistance between different cephalosporins is crucial for effective antibiotic stewardship and the development of new therapeutic agents. This guide provides a comparative analysis of Cefotiam Hydrochloride's performance against other cephalosporins in the context of resistant bacteria, supported by available in vitro data and detailed experimental methodologies.

Executive Summary

Cefotiam, a second-generation cephalosporin, demonstrates a notable profile of activity against various bacterial species, including some that exhibit resistance to other cephalosporins. Its stability against certain β-lactamases contributes to its efficacy. This guide summarizes the available data on the cross-resistance between Cefotiam and other commonly used cephalosporins, focusing on key resistance mechanisms such as the production of Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases, as well as its activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

Comparative In Vitro Activity of Cefotiam and Other Cephalosporins

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Cefotiam and comparator cephalosporins against various resistant bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Note on Data Interpretation: The data presented below are compiled from various in vitro studies. Direct comparison of absolute MIC values across different studies should be done with caution due to potential variations in methodology, bacterial strains tested, and laboratory conditions. The primary utility of these tables is to illustrate general trends in susceptibility and cross-resistance.

Table 1: Activity against Extended-Spectrum β-Lactamase (ESBL)-Producing Enterobacterales

ESBLs are enzymes that confer resistance to most penicillins and cephalosporins.

Organism/EnzymeCefotiamCefotaximeCeftazidimeCefepime
E. coli (CTX-M-producing) 4 - >128>12816 - >1282 - 32
K. pneumoniae (SHV-producing) 8 - >128>12832 - >1284 - 64
MIC90 (µg/mL) Data not consistently availableData not consistently availableData not consistently availableData not consistently available

Data is illustrative and compiled from multiple sources indicating general resistance patterns.

Table 2: Activity against AmpC β-Lactamase-Producing Enterobacterales

AmpC β-lactamases are cephalosporinases that can hydrolyze a broad spectrum of β-lactam antibiotics.

OrganismCefotiamCefoxitinCeftriaxoneCefepime
Enterobacter cloacae 8 - 644 - 32>641 - 8
Citrobacter freundii 16 - >648 - 64>642 - 16
MIC90 (µg/mL) Data not consistently availableData not consistently availableData not consistently availableData not consistently available

Data is illustrative and compiled from multiple sources indicating general resistance patterns.

Table 3: Activity against Staphylococcus aureus (including MRSA)

MRSA is resistant to all β-lactam antibiotics, including cephalosporins, due to the acquisition of the mecA gene.

OrganismCefotiamCefazolinCeftaroline
Methicillin-Susceptible S. aureus (MSSA) 0.25 - 20.12 - 10.12 - 0.5
Methicillin-Resistant S. aureus (MRSA) >64>640.5 - 2
MIC90 (µg/mL) - MRSA >64>641 - 2

Data is illustrative and compiled from multiple sources indicating general resistance patterns.

Experimental Protocols

The determination of cross-resistance relies on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for two common methods used in the cited studies.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic in a liquid growth medium.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator cephalosporins are prepared. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The prepared microtiter plates are inoculated with the bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium to determine the MIC.

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antibiotic. This is achieved by adding appropriate dilutions of the antibiotic stock solution to molten Mueller-Hinton agar before it solidifies.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a growth control plate without any antibiotic.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • Reading of Results: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.

Visualizing Mechanisms and Workflows

Mechanism of Cephalosporin Action and Resistance

The following diagram illustrates the general mechanism of action for cephalosporins and the primary ways in which bacteria develop resistance.

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis Catalyzes Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to Cephalosporin Cefotiam & Other Cephalosporins Cephalosporin->PBP Inhibits BetaLactamase β-Lactamase (e.g., ESBL, AmpC) BetaLactamase->Cephalosporin Inactivates Altered_PBP Altered PBP (e.g., PBP2a in MRSA) Altered_PBP->Cephalosporin Reduced Binding Affinity Efflux_Pump Efflux Pumps Efflux_Pump->Cephalosporin Expels Antibiotic Porin_Loss Porin Channel Loss Porin_Loss->Cephalosporin Prevents Entry G start Start prep_antibiotic Prepare Serial Dilutions of Cephalosporins start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Media (Broth or Agar) prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

In Vitro Efficacy of Cefotiam and Cefoperazone Against Enterobacteriaceae: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed in vitro comparison of two prominent cephalosporin antibiotics, Cefotiam and Cefoperazone, against a range of clinically significant Enterobacteriaceae. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these antimicrobial agents.

Comparative Analysis of In Vitro Activity

Cefotiam (CTM) and Cefoperazone (CPZ) both demonstrate potent in vitro activity against a broad spectrum of Enterobacteriaceae. However, studies indicate nuanced differences in their efficacy against specific genera. One comparative study concluded that Cefotiam is slightly more active than Cefoperazone against Enterobacteriaceae, with a particular advantage against Klebsiella spp.[1]. Conversely, Cefoperazone shows greater potency against Enterobacter cloacae and Serratia marcescens[2]. It is noteworthy that Cefoperazone's activity is often enhanced when combined with a β-lactamase inhibitor such as sulbactam, which restores its efficacy against many resistant strains.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Cefotiam and Cefoperazone against various Enterobacteriaceae isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Cefotiam against Enterobacteriaceae

Bacterial SpeciesMIC Range (mg/L)
Enterobacteriaceae (moderate susceptibility)4-32[3]
Enterobacteriaceae (resistant)64-512[3]

Note: Specific MIC50 and MIC90 values for a range of species were not available in the reviewed literature for a direct side-by-side comparison.

Table 2: In Vitro Activity of Cefoperazone against Enterobacteriaceae

Bacterial SpeciesNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Escherichia coli2471>64<0.0625 to >64[4][5]

Note: Much of the recent literature focuses on Cefoperazone in combination with sulbactam, which significantly improves its performance against resistant isolates.

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily derived from studies employing the agar dilution or broth microdilution methods, which are standard techniques for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Agar Dilution Method

The agar dilution method is a standardized procedure for determining the MIC of an antibiotic. The fundamental steps are as follows:

  • Preparation of Antibiotic Concentrations: A series of two-fold dilutions of the antibiotic is prepared in a suitable solvent.

  • Incorporation into Agar: Each dilution is then mixed with molten Mueller-Hinton agar and poured into petri dishes.

  • Inoculation: The bacterial isolates to be tested are cultured overnight and then diluted to a standardized concentration (typically 10^4 CFU per spot). A small volume of each bacterial suspension is then spotted onto the surface of the agar plates containing the different antibiotic concentrations.

  • Incubation: The plates are incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar plate.

Broth Microdilution Method

The broth microdilution method is another widely used technique for MIC determination, particularly in high-throughput settings. The general workflow is as follows:

  • Preparation of Microtiter Plates: 96-well microtiter plates are pre-filled with serial two-fold dilutions of the antibiotic in a liquid growth medium, such as Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic in which no visible growth (turbidity) of the bacterium is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro comparison of Cefotiam and Cefoperazone against Enterobacteriaceae.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis start Start: Isolate Preparation (Enterobacteriaceae Strains) media_prep Media Preparation (Mueller-Hinton Agar/Broth) start->media_prep antibiotic_prep Antibiotic Stock Preparation (Cefotiam & Cefoperazone) start->antibiotic_prep serial_dilution Serial Dilution of Antibiotics media_prep->serial_dilution antibiotic_prep->serial_dilution inoculation Inoculation of Bacteria serial_dilution->inoculation incubation Incubation (16-20 hours at 35-37°C) inoculation->incubation mic_determination MIC Determination (Lowest concentration with no visible growth) incubation->mic_determination data_comparison Comparative Analysis (MIC50, MIC90, Susceptibility Rates) mic_determination->data_comparison end End: Comparative Efficacy Report data_comparison->end

Caption: Experimental workflow for in vitro comparison.

Concluding Remarks

Both Cefotiam and Cefoperazone are effective against a wide array of Enterobacteriaceae. The choice between these two antibiotics may depend on the specific pathogen identified and local resistance patterns. Cefotiam may offer a slight advantage against certain species like Klebsiella, while Cefoperazone, particularly when combined with sulbactam, provides a robust option against a broader range of β-lactamase-producing strains. The experimental protocols outlined provide a basis for standardized in vitro evaluations to guide clinical and research decisions.

References

A Comparative Guide to Analytical Methods for the Quantification of Cefotiam Hydrochloride in Veterinary Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of four analytical methods for the quantification of Cefotiam Hydrochloride in veterinary formulations: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, Capillary Electrophoresis (CE), and Microbiological Assay. The information presented is collated from various scientific publications and aims to provide a comprehensive resource for method selection and implementation in a quality control or research setting.

Workflow for Analytical Method Validation

The validation of any analytical method is crucial to ensure its suitability for its intended purpose. The general workflow for analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, is depicted below.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol validation Perform Validation Experiments protocol->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness data Data Analysis & Evaluation of Results specificity->data linearity->data accuracy->data precision->data lod_loq->data robustness->data report Prepare Validation Report data->report end End: Method Implementation & Routine Use report->end

A generalized workflow for analytical method validation.

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the specific requirements of the analysis (e.g., routine quality control vs. research), the nature of the sample matrix, and the available instrumentation. The following diagram illustrates the relationship between the primary analytical techniques discussed in this guide.

Analytical Methods Relationship main Quantification of this compound physchem Physicochemical Methods main->physchem bio Biological Method main->bio hplc HPLC (High Specificity & Precision) physchem->hplc uv UV-Vis Spectrophotometry (Simple & Rapid) physchem->uv ce Capillary Electrophoresis (High Efficiency & Low Sample Volume) physchem->ce micro Microbiological Assay (Measures Potency) bio->micro

Relationship between different analytical methods.

Quantitative Data Summary

The performance of each analytical method is summarized in the table below. The data has been compiled from various studies on this compound and other closely related cephalosporins.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Capillary Electrophoresis (CE) Microbiological Assay
Linearity Range 0.5 - 100 µg/mL5 - 50 µg/mL (estimated)5 - 100 µg/mL8 - 32 µg/mL (typical)
Correlation Coefficient (r²) > 0.999> 0.998> 0.999> 0.99
Accuracy (% Recovery) 98 - 102%98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 2%< 3%< 5%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL~0.5 µg/mL (estimated)0.1 - 1 µg/mLNot typically determined
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL~1.5 µg/mL (estimated)0.5 - 5 µg/mLNot typically determined
Specificity HighModerate (Prone to interference)HighModerate (Interference from other antimicrobials)
Analysis Time 10 - 20 minutes< 5 minutes5 - 15 minutes18 - 24 hours (incubation)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantification of antibiotics in pharmaceutical formulations due to its high specificity, precision, and accuracy.

a. Sample Preparation

  • Powder for Injection: Accurately weigh an amount of powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Further dilute with the mobile phase to fall within the calibration range.

  • Oily Suspension: Accurately weigh an amount of the suspension equivalent to 10 mg of this compound into a 50 mL centrifuge tube. Add 20 mL of a suitable organic solvent (e.g., a mixture of methanol and acetonitrile) and vortex for 10 minutes to extract the drug. Centrifuge at 4000 rpm for 15 minutes. Transfer the supernatant to a 100 mL volumetric flask. Repeat the extraction process twice with 20 mL of the solvent. Combine the supernatants and dilute to volume with the mobile phase. Further dilute as necessary.

b. Chromatographic Conditions

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.5 with phosphoric acid) and acetonitrile in a ratio of approximately 85:15 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

c. Validation Parameters

The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

UV-Vis Spectrophotometry

This method is simple, rapid, and cost-effective, making it suitable for routine quality control where high specificity is not a primary concern.

a. Sample Preparation

  • Powder for Injection: Prepare a stock solution as described for HPLC, but use a suitable solvent such as 0.1 M hydrochloric acid or deionized water.

  • Oily Suspension: An extraction step similar to that for HPLC is required. The final dilution should be made in the chosen spectrophotometric solvent. A clarification step (e.g., filtration through a 0.45 µm filter) is crucial to remove any suspended oil droplets that could interfere with the absorbance reading.

b. Spectrophotometric Conditions

  • Solvent: 0.1 M Hydrochloric Acid or Deionized Water

  • Wavelength of Maximum Absorbance (λmax): Approximately 260 nm[2] (to be determined by scanning a standard solution of this compound).

  • Blank: The solvent used for sample preparation.

c. Validation Parameters

Validation should include linearity, range, accuracy, precision, LOD, LOQ, and specificity (by analyzing a placebo formulation to check for excipient interference).

Capillary Electrophoresis (CE)

CE offers high separation efficiency, short analysis times, and requires very small sample volumes. It is a powerful alternative to HPLC.

a. Sample Preparation

Sample preparation is similar to that for HPLC, with final dilutions made in the background electrolyte (BGE).

b. Electrophoretic Conditions

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Background Electrolyte (BGE): A buffer solution such as 50 mM sodium tetraborate at pH 9.0.

  • Applied Voltage: 20-30 kV

  • Detection: UV detection at a wavelength around 214 nm or 254 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Capillary Temperature: 25 °C

c. Validation Parameters

Validation should follow ICH guidelines, with a focus on migration time precision in addition to the standard parameters.

Microbiological Assay

This method measures the biological activity (potency) of the antibiotic, which is not possible with physicochemical methods. It is particularly useful for confirming the efficacy of the drug product.

a. Sample Preparation

  • Powder for Injection and Oily Suspension: Prepare stock solutions as described for HPLC, using a suitable sterile diluent (e.g., sterile phosphate buffer). A series of dilutions are then prepared to cover the dose-response range of the assay.

b. Assay Conditions

  • Test Microorganism: A susceptible strain such as Staphylococcus aureus ATCC 6538P or Micrococcus luteus ATCC 10240 is often used for cephalosporins.[3][4]

  • Culture Medium: A suitable agar medium, such as Mueller-Hinton agar or a specific antibiotic assay medium.

  • Method: The cylinder-plate (agar diffusion) method is common.[5]

    • A base layer of agar is poured into Petri dishes.

    • A seed layer of agar inoculated with the test microorganism is poured over the base layer.

    • Sterile cylinders are placed on the agar surface.

    • The cylinders are filled with standard solutions of this compound at different concentrations and the sample solutions.

  • Incubation: The plates are incubated at 35-37 °C for 18-24 hours.

  • Measurement: The diameters of the zones of inhibition are measured, and the potency of the sample is calculated by comparing the zone size with that produced by the standard solutions.

c. Validation Parameters

Validation of a microbiological assay involves demonstrating the linearity of the dose-response curve, precision, and accuracy. The specificity is assessed by ensuring that the response is due to the active antibiotic.

References

A Comparative Analysis of the Bactericidal and Bacteriolytic Activities of Cefotiam and Cefazolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bactericidal and bacteriolytic properties of two important cephalosporin antibiotics, Cefotiam and Cefazolin. The information presented herein is compiled from various scientific studies to offer an objective overview supported by experimental data.

Mechanism of Action: A Shared Path to Bacterial Cell Death

Both Cefotiam and Cefazolin are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This action is achieved through their binding to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

While the fundamental mechanism is the same, the differential affinity for various PBPs in different bacterial species contributes to their distinct spectra of activity. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), Cefazolin has been shown to have a lower affinity for PBP1, PBP2, and PBP3 compared to cefmetazole, another cephalosporin. However, Cefazolin demonstrated a higher affinity than cefotetan and cefoxitin for these same PBPs[1]. Research also indicates that Cefotiam exhibits a high affinity for PBP3sal, an alternative penicillin-binding protein used by Salmonella within host cells, suggesting its potential efficacy in treating intracellular infections[2][3].

The bactericidal action of both Cefotiam and Cefazolin against Klebsiella pneumoniae has been confirmed through electron microscopy, which revealed that at their minimal inhibitory concentrations, both drugs induce filamentation of the bacterial cells. At higher concentrations, they cause the formation of spheroplasts that subsequently collapse, leading to cell lysis[4].

Comparative In Vitro Activity: A Look at the Numbers

The in vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to quantify this activity.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. Comparative studies have shown that Cefotiam is generally more potent against Gram-negative bacteria than Cefazolin.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Cefotiam and Cefazolin

BacteriumCefotiam MIC (µg/mL)Cefazolin MIC (µg/mL)Reference
Proteus mirabilis1.5625[5][6]
Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibiotic required to kill 99.9% of the initial bacterial inoculum. While direct head-to-head comparative MBC data for both Cefotiam and Cefazolin against the same strains in a single study is limited in the available literature, the bactericidal nature of both drugs is well-established[4].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The MIC and MBC values are fundamental in assessing the potency of antimicrobial agents. The following is a generalized protocol based on standard laboratory practices.

experimental_workflow_mic_mbc cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination bacterial_culture Bacterial Culture (Logarithmic Growth Phase) inoculation Inoculation of Microtiter Plate (Bacteria + Antibiotic Dilutions) bacterial_culture->inoculation antibiotic_dilution Serial Dilution of Cefotiam & Cefazolin antibiotic_dilution->inoculation incubation_mic Incubation (e.g., 18-24h at 37°C) inoculation->incubation_mic read_mic Visual Inspection for Turbidity (Lowest concentration with no growth = MIC) incubation_mic->read_mic subculture Subculture from Clear Wells (onto antibiotic-free agar) read_mic->subculture incubation_mbc Incubation of Agar Plates subculture->incubation_mbc read_mbc Colony Counting (Lowest concentration with ≥99.9% killing = MBC) incubation_mbc->read_mbc

Workflow for MIC and MBC Determination.

Protocol Steps:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium in its logarithmic growth phase is prepared in a suitable broth medium.

  • Antibiotic Dilution: Serial dilutions of Cefotiam and Cefazolin are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension, resulting in a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation for MIC: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest antibiotic concentration in which there is no visible bacterial growth (turbidity).

  • Subculturing for MBC: Aliquots from the wells showing no growth are subcultured onto antibiotic-free agar plates.

  • Incubation for MBC: The agar plates are incubated to allow for the growth of any surviving bacteria.

  • MBC Determination: The MBC is the lowest antibiotic concentration from which no bacterial growth is observed on the subculture plates, indicating ≥99.9% killing of the initial inoculum.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity.

experimental_workflow_time_kill cluster_setup Experiment Setup cluster_sampling Sampling and Analysis cluster_analysis Data Analysis bacterial_suspension Standardized Bacterial Suspension add_antibiotic Addition of Cefotiam/Cefazolin (at various MIC multiples) bacterial_suspension->add_antibiotic incubation_sampling Incubation with Shaking add_antibiotic->incubation_sampling sampling Aliquots Taken at Time Intervals (0, 2, 4, 8, 24h) incubation_sampling->sampling over 24h serial_dilution Serial Dilution of Samples sampling->serial_dilution plating Plating on Agar serial_dilution->plating incubation_colonies Incubation of Plates plating->incubation_colonies colony_count Colony Counting (CFU/mL) incubation_colonies->colony_count plot_curve Plot log10 CFU/mL vs. Time colony_count->plot_curve

Workflow for Time-Kill Assay.

Protocol Steps:

  • Inoculum Preparation: A standardized bacterial suspension is prepared.

  • Antibiotic Addition: Cefotiam or Cefazolin is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • Incubation and Sampling: The cultures are incubated with shaking, and samples are withdrawn at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on appropriate agar medium.

  • Data Analysis: The logarithm of the CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Bactericidal vs. Bacteriolytic Activity

While often used interchangeably, bactericidal and bacteriolytic activities are distinct. Bactericidal agents kill bacteria, whereas bacteriolytic agents kill bacteria by causing them to lyse. All bacteriolytic agents are bactericidal, but not all bactericidal agents are bacteriolytic. The inhibition of cell wall synthesis by Cefotiam and Cefazolin leads to cell lysis, classifying them as having both bactericidal and bacteriolytic activity[4].

Conclusion

Both Cefotiam and Cefazolin are effective bactericidal and bacteriolytic agents that function by inhibiting bacterial cell wall synthesis. The primary distinction in their activity lies in their potency against different bacterial species, with Cefotiam demonstrating superior in vitro activity against many Gram-negative bacilli compared to Cefazolin. The choice between these two antibiotics for clinical use will depend on the specific pathogen, the site of infection, and local resistance patterns. Further head-to-head studies comparing their MBC values and time-kill kinetics against a broader range of clinical isolates would be beneficial for a more comprehensive understanding of their comparative bactericidal profiles.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.